Mephenytoin-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-ethyl-3-methyl-5-(2,3,4,5,6-pentadeuteriophenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-12(9-7-5-4-6-8-9)10(15)14(2)11(16)13-12/h4-8H,3H2,1-2H3,(H,13,16)/i4D,5D,6D,7D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHKMTDVRCWUDX-UPKDRLQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(C(=O)N(C(=O)N2)C)CC)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662066 | |
| Record name | 5-Ethyl-3-methyl-5-(~2~H_5_)phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185032-66-9 | |
| Record name | 5-Ethyl-3-methyl-5-(~2~H_5_)phenylimidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Purification of Deuterated Mephenytoin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of deuterated Mephenytoin, a crucial tool in pharmacokinetic studies and clinical research. Deuterium-labeled compounds, such as deuterated Mephenytoin, serve as ideal internal standards for mass spectrometry-based bioanalytical methods due to their similar chemical properties to the parent drug and distinct mass, allowing for precise quantification.
Synthesis of Deuterated Mephenytoin (Mephenytoin-d5)
The synthesis of this compound is achieved through a modified Bucherer-Bergs reaction, a well-established method for the preparation of hydantoins.[1][2] The key to producing the deuterated analog is the use of a deuterated precursor, specifically ethyl phenyl ketone-d5.
Synthesis of Ethyl Phenyl Ketone-d5
The deuterated ketone precursor can be synthesized via a Friedel-Crafts acylation of deuterated benzene (benzene-d6) with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Experimental Protocol: Synthesis of Ethyl Phenyl Ketone-d5
-
To a stirred solution of anhydrous aluminum chloride (1.2 equivalents) in anhydrous deuterated benzene (benzene-d6, 5 equivalents) at 0°C, slowly add propanoyl chloride (1 equivalent).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice and extract with diethyl ether.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain ethyl phenyl ketone-d5.
Bucherer-Bergs Synthesis of 5-Ethyl-5-(phenyl-d5)-hydantoin
The deuterated ketone is then used in the Bucherer-Bergs reaction to form the hydantoin ring.
Experimental Protocol: Bucherer-Bergs Synthesis of 5-Ethyl-5-(phenyl-d5)-hydantoin
-
In a pressure vessel, dissolve ethyl phenyl ketone-d5 (1 equivalent) in a 1:1 mixture of ethanol and water.
-
Add ammonium carbonate (4 equivalents) and potassium cyanide (2 equivalents) to the solution.[3]
-
Seal the vessel and heat the mixture at 80-90°C for 8-12 hours with stirring.[3]
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to yield crude 5-ethyl-5-(phenyl-d5)-hydantoin.
N-Methylation to Yield this compound
The final step is the methylation of the hydantoin at the N-3 position.
Experimental Protocol: N-Methylation to this compound
-
Dissolve the crude 5-ethyl-5-(phenyl-d5)-hydantoin in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, for instance, potassium carbonate (1.5 equivalents), to the solution.
-
Add a methylating agent, such as methyl iodide (1.2 equivalents), and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude this compound.
Purification of Deuterated Mephenytoin
Purification of the crude this compound is critical to ensure high purity for its use as an internal standard. A two-step purification process involving recrystallization followed by preparative High-Performance Liquid Chromatography (HPLC) is recommended.
Recrystallization
Recrystallization is an effective first step to remove bulk impurities.[4][5][6]
Experimental Protocol: Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent mixture, such as ethanol/water.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
Preparative High-Performance Liquid Chromatography (HPLC)
For achieving high purity (>99%), preparative HPLC is the method of choice. Both normal-phase and reverse-phase chromatography can be employed. Chiral HPLC is necessary for the separation of enantiomers if required.[7][8][9][10]
Experimental Protocol: Preparative Reverse-Phase HPLC
-
Column: A suitable C18 column (e.g., 250 x 20 mm, 5 µm).[11]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid for mass spectrometry compatibility.[11]
-
Flow Rate: 10-20 mL/min.
-
Detection: UV at 254 nm.
-
Procedure:
-
Dissolve the recrystallized this compound in a minimum volume of the initial mobile phase.
-
Inject the solution onto the preparative HPLC system.
-
Collect the fractions corresponding to the main peak.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield highly pure this compound.
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of deuterated Mephenytoin.
Table 1: Synthesis Reaction Parameters and Expected Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Friedel-Crafts Acylation | Benzene-d6, Propanoyl chloride, AlCl₃ | Benzene-d6 | 0 - RT | 4 - 6 | 70 - 80 |
| 2 | Bucherer-Bergs | Ethyl phenyl ketone-d5, (NH₄)₂CO₃, KCN | Ethanol/Water | 80 - 90 | 8 - 12 | 60 - 70 |
| 3 | N-Methylation | 5-Ethyl-5-(phenyl-d5)-hydantoin, CH₃I, K₂CO₃ | DMF | RT | 12 - 16 | 85 - 95 |
Table 2: Purification and Purity Analysis
| Purification Step | Method | Conditions | Purity before Step (%) | Purity after Step (%) | Recovery (%) |
| 1 | Recrystallization | Ethanol/Water | ~85-90 | ~95-98 | ~80 |
| 2 | Preparative HPLC | C18, Acetonitrile/Water gradient | 95-98 | >99.5 | ~90 |
Table 3: Analytical Characterization of this compound
| Analysis Method | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts | Absence of signals corresponding to the phenyl protons. |
| ¹³C NMR | Chemical Shifts | Consistent with Mephenytoin structure. |
| Mass Spectrometry (ESI+) | [M+H]⁺ | m/z 224.1 (corresponding to C₁₂H₁₀D₅N₂O₂⁺) |
| HPLC Purity | Peak Area | >99.5% |
Visualizations
The following diagrams illustrate the synthesis and purification workflows.
References
- 1. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bucherer-Bergs Hydantoin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. prepchem.com [prepchem.com]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Determination of S/R ratio of mephenytoin in human urine by chiral HPLC and ultraviolet detection and its comparison with gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. Separation of Mephenytoin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Mephenytoin-d5 certificate of analysis and purity assessment
An In-depth Technical Guide on the Certificate of Analysis and Purity Assessment of Mephenytoin-d5
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the critical aspects of this compound's certificate of analysis and the methodologies for its purity assessment. This compound, a deuterated analog of Mephenytoin, is a crucial internal standard for the accurate quantification of Mephenytoin in various analytical applications.
Representative Certificate of Analysis
A Certificate of Analysis (CoA) for this compound provides a detailed summary of its quality and purity. The following tables present typical data found on a CoA.
Chemical and Physical Properties
| Property | Specification |
| Chemical Name | 5-ethyl-3-methyl-5-(pentadeuteriophenyl)imidazolidine-2,4-dione |
| Synonym | rac this compound |
| CAS Number | 1185032-66-9 |
| Unlabeled CAS Number | 50-12-4 |
| Molecular Formula | C₁₂H₉D₅N₂O₂ |
| Molecular Weight | 223.14 g/mol |
| Appearance | White to Off-White Solid |
| Storage | -20°C for 1 month, or -80°C for 6 months |
Analytical Data
| Test | Method | Specification | Representative Result |
| Chemical Purity | HPLC | ≥98% | 99.7% |
| Isotopic Purity | Mass Spectrometry | ≥99 atom % D | 99.8 atom % D |
| Identity | ¹H-NMR | Conforms to structure | Conforms |
| Identity | Mass Spectrometry | Conforms to mass | Conforms |
| Residual Solvents | GC-HS | Per USP <467> | Complies |
Experimental Protocols for Purity Assessment
The comprehensive evaluation of this compound's purity involves multiple analytical techniques to ensure its chemical and isotopic integrity.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is employed to separate and quantify this compound from its non-labeled counterpart and other potential organic impurities.
-
Instrumentation : A standard HPLC system equipped with a Diode Array Detector (DAD) or a UV detector.
-
Column : A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase : A gradient elution using a mixture of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 257 nm.
-
Sample Preparation : The this compound standard is accurately weighed and dissolved in methanol to a known concentration.
-
Procedure : The prepared sample is injected into the HPLC system. The retention time and peak area are recorded. Purity is calculated by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity
LC-MS/MS is a highly sensitive and selective technique used to confirm the molecular weight and determine the isotopic enrichment of this compound.
-
Instrumentation : A triple quadrupole mass spectrometer coupled with an ultra-performance liquid chromatography (UPLC) system.
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode.
-
Analysis : Selected Reaction Monitoring (SRM) is used to monitor specific transitions for both this compound and any residual unlabeled Mephenytoin.
-
Sample Preparation : The sample is prepared in a suitable solvent, typically methanol or acetonitrile, at a low concentration (ng/mL range).
-
Procedure : The sample is introduced into the mass spectrometer. The relative intensities of the mass signals corresponding to the deuterated and non-deuterated forms are measured to calculate the isotopic purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identity
NMR spectroscopy is used to confirm the chemical structure of this compound and to verify the positions of the deuterium atoms.
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz).
-
Solvent : Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure : A ¹H NMR spectrum is acquired. The absence or significant reduction of signals in the aromatic region of the spectrum, corresponding to the phenyl group, confirms the successful incorporation of deuterium atoms at these positions. The remaining proton signals should be consistent with the ethyl and methyl groups of the Mephenytoin structure.
Visualizations
Workflow for this compound Certificate of Analysis
The Pharmacokinetics and Metabolism of Mephenytoin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mephenytoin, an anticonvulsant hydantoin derivative, has been a subject of significant research due to its stereoselective metabolism and the profound impact of genetic polymorphism on its pharmacokinetic profile. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of mephenytoin in humans. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support further research and drug development efforts.
Pharmacokinetics
The disposition of mephenytoin is characterized by significant inter-individual variability, primarily driven by the genetic polymorphism of the cytochrome P450 2C19 (CYP2C19) enzyme. This leads to distinct pharmacokinetic profiles in extensive metabolizers (EMs) versus poor metabolizers (PMs).
Absorption and Distribution
Mephenytoin is absorbed from the gastrointestinal tract following oral administration[1]. The time to reach peak plasma concentration (Tmax) for the parent drug is approximately 1 hour[2]. The volume of distribution is reported to be 1.4 L/kg[1]. Mean salivary levels, which are representative of the unbound fraction of the drug, are about 61% of the total plasma concentration for mephenytoin and 73% for its active metabolite, nirvanol[2].
Metabolism and Excretion
The metabolism of mephenytoin is stereoselective and primarily occurs in the liver. The two main metabolic pathways are aromatic hydroxylation and N-demethylation[3][4]. The S-enantiomer is preferentially hydroxylated at the 4'-position of the phenyl ring to form 4'-hydroxymephenytoin, a reaction catalyzed by CYP2C19[5]. The R-enantiomer is primarily N-demethylated to yield the pharmacologically active metabolite, 5-ethyl-5-phenylhydantoin (nirvanol)[4].
This metabolic difference has profound pharmacokinetic consequences, especially in the context of the CYP2C19 genetic polymorphism. Individuals can be classified as extensive metabolizers (EMs), who have normal CYP2C19 activity, or poor metabolizers (PMs), who have deficient enzyme activity[6].
In EMs, the S-mephenytoin is rapidly cleared, while the R-mephenytoin has a much longer half-life[7]. In contrast, PMs exhibit a markedly reduced ability to hydroxylate S-mephenytoin, leading to its accumulation and a pharmacokinetic profile that is more similar for both enantiomers[7].
Less than 5% of the unchanged mephenytoin is excreted in the urine[7]. The major metabolite found in urine is the glucuronide conjugate of 4'-hydroxymephenytoin[8].
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for mephenytoin and its primary metabolite, nirvanol, in both extensive and poor metabolizers.
Table 1: Pharmacokinetic Parameters of S-Mephenytoin and R-Mephenytoin in Extensive (EM) and Poor (PM) Metabolizers
| Parameter | S-Mephenytoin (EM) | R-Mephenytoin (EM) | S-Mephenytoin (PM) | R-Mephenytoin (PM) | Reference |
| Oral Clearance (L/min) | 4.7 | 0.027 | Similar to R-Mephenytoin in EMs | 0.027 | [7] |
| Elimination Half-life (hr) | 2.1 | 76 | Similar to R-Mephenytoin in EMs | 76 | [7] |
Table 2: Pharmacokinetic Parameters of Mephenytoin and Nirvanol
| Drug/Metabolite | Parameter | Value | Conditions | Reference |
| Mephenytoin | Tmax (hr) | 1 | Single 7 mg/kg dose in patients on other anticonvulsants | [2] |
| Half-life (hr) | 7 | Single 7 mg/kg dose in patients on other anticonvulsants | [2] | |
| Mean Peak Level (µg/mL) | 0.48 | Single 50 mg oral dose | ||
| Mean Peak Level (µg/mL) | 3.9 | Single 400 mg oral dose | [9] | |
| Mean Steady-State Level (µg/mL) | 1.5 | 400 mg daily | [9] | |
| Nirvanol | Half-life (hr) | 96 | Following a single 7 mg/kg dose of mephenytoin | |
| Half-life (hr) | ~200 | In extensive metabolizers | [7] | |
| Mean Peak Level (µg/mL) | 0.37 | Following a single 50 mg oral dose of mephenytoin | [9] | |
| Mean Peak Level (µg/mL) | 2.5 | Following a single 400 mg oral dose of mephenytoin | [9] | |
| Mean Steady-State Level (µg/mL) | 18 | Following 400 mg daily of mephenytoin | [9] | |
| R-Nirvanol | Half-life (hr) | 77.7 - 175.8 | Chronic administration | [3] |
Experimental Protocols
The analysis of mephenytoin and its metabolites in biological matrices is crucial for pharmacokinetic studies and CYP2C19 phenotyping. The most common analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation
Plasma:
-
Protein Precipitation: A common and straightforward method involves the precipitation of plasma proteins using a solvent like acetonitrile. The supernatant is then typically diluted before injection into the analytical system[10].
-
Liquid-Liquid Extraction: This technique can also be used to extract mephenytoin and its metabolites from plasma[10].
Urine:
-
Dilution: For LC-MS/MS analysis, urine samples can often be simply diluted with the mobile phase before injection[10].
-
Enzymatic Hydrolysis: To measure total (conjugated and unconjugated) 4'-hydroxymephenytoin, urine samples are treated with β-glucuronidase to cleave the glucuronide conjugate prior to extraction and analysis[11].
Analytical Methods
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Principle: This is a highly sensitive and specific method for the simultaneous quantification of mephenytoin and its metabolites.
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., methanol or acetonitrile)[11][12]. For enantiospecific separation, a chiral column such as an alpha(1)-acid glycoprotein (AGP) column can be used[10].
-
Detection: Detection is performed using a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode, which provides high selectivity and sensitivity[11][12].
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC-MS is another robust technique for the analysis of mephenytoin and its metabolites.
-
Derivatization: As mephenytoin and its hydroxylated metabolites are not sufficiently volatile for GC analysis, a derivatization step is often required. This can involve permethylation or reaction with reagents like pentafluorobenzoyl chloride[5][13].
-
Chromatography: Separation is performed on a capillary column, such as a crosslinked 5% phenylmethyl silicone fused silica column[14].
-
Detection: A mass spectrometer is used for detection, providing structural information and sensitive quantification[5][13].
Visualizations
Metabolic Pathway of Mephenytoin
Caption: Stereoselective metabolism of Mephenytoin.
Experimental Workflow for CYP2C19 Phenotyping using Mephenytoin
References
- 1. Stereoselective pharmacokinetics of pantoprazole, a proton pump inhibitor, in extensive and poor metabolizers of S-mephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of R-enantiomeric normephenytoin during chronic administration in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-mephenytoin hydroxylation phenotype and CYP2C19 genotype among Ethiopians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of mephenytoin metabolites in human urine by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenotypic differences in mephenytoin pharmacokinetics in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elimination Half-Life of Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Disposition of mephenytoin and its metabolite, nirvanol, in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. A rapid electron-capture gas chromatographic procedure for the analysis of p-hydroxymephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GC and GC-MS procedures for simultaneous phenotyping with dextromethorphan and mephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Mechanism of Action of Mephenytoin as an Anticonvulsant: A Technical Guide
Abstract
Mephenytoin is a hydantoin-derivative anticonvulsant historically used in the management of refractory partial seizures.[1] Although its use has been largely discontinued in many countries due to safety concerns, its study remains critical for understanding anticonvulsant pharmacology, particularly due to its interesting stereoselective and polymorphic metabolism.[2] This technical guide provides an in-depth analysis of Mephenytoin's core mechanism of action, its complex pharmacokinetics, and the experimental methodologies used to elucidate its effects. The primary mechanism is the use- and voltage-dependent blockade of neuronal voltage-gated sodium channels by its active metabolite, Nirvanol, which limits the sustained, high-frequency repetitive firing of action potentials that underlies seizure activity.[1][3] This action is complemented by a complex metabolic pathway dominated by the polymorphic enzyme CYP2C19, leading to significant inter-individual variability in its clinical pharmacology.[4]
Primary Mechanism of Action: Voltage-Gated Sodium Channel Blockade
The principal anticonvulsant effect of Mephenytoin is not exerted by the parent drug itself, but by its active metabolite, 5-ethyl-5-phenylhydantoin (Nirvanol).[5][6] This mechanism is analogous to that of Phenytoin and other hydantoin anticonvulsants. The core action is the modulation of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in neurons.[7]
During a seizure, neurons exhibit sustained, high-frequency firing. Mephenytoin's active metabolite, Nirvanol, selectively binds to and stabilizes the inactivated state of the VGSC.[7][8] This binding is characterized by being:
-
Voltage-Dependent: The drug has a higher affinity for channels in depolarized (activated or inactivated) states compared to the resting state at hyperpolarized membrane potentials.[8]
-
Use-Dependent: The blocking effect is cumulative with repeated channel activation. During rapid neuronal firing, more channels enter the inactivated state, providing more targets for the drug and enhancing the block.[7]
By stabilizing the inactivated state, Nirvanol slows the rate of recovery of VGSCs, reducing the number of channels available to open in response to the next depolarization. This effectively filters out sustained high-frequency discharges without significantly affecting normal, lower-frequency neuronal activity.[7] This action inhibits the positive feedback loop that leads to the propagation of seizure activity from an epileptic focus to adjacent cortical areas.[1][3][9] The primary molecular target has been identified as the Sodium channel protein type 5 subunit alpha.[1][3]
Caption: Mephenytoin's mechanism targeting VGSCs in different neuronal firing states.
Pharmacokinetics and Metabolism: The Role of Stereoselectivity and Polymorphism
Mephenytoin is administered as a racemic mixture of (S)- and (R)-enantiomers, which follow distinct metabolic pathways. This stereoselective metabolism is crucial to its pharmacological profile.[5][10]
-
(R)-Mephenytoin: Undergoes N-demethylation to form Nirvanol (5-ethyl-5-phenylhydantoin), the primary active metabolite responsible for the anticonvulsant effect.[5] Nirvanol has a very long half-life, which ensures stable blood levels and sustained therapeutic action.[6]
-
(S)-Mephenytoin: Is rapidly hydroxylated at the 4' position of the phenyl ring by the cytochrome P450 enzyme CYP2C19 to an inactive metabolite.[4][11]
The activity of CYP2C19 is subject to a well-documented genetic polymorphism, which divides the population into extensive metabolizers (EMs) and poor metabolizers (PMs).[4] PMs have a reduced ability to hydroxylate (S)-Mephenytoin, leading to different metabolic profiles and potential for altered drug response or toxicity.[4][12] This polymorphism is the primary reason Mephenytoin remains a subject of pharmacological research.[2]
Caption: Distinct metabolic fates of Mephenytoin's (R)- and (S)-enantiomers.
Quantitative Pharmacological Data
Direct quantitative binding data for Mephenytoin is limited in the literature. However, extensive research on its close analog, Phenytoin, provides valuable insight into the potency of hydantoins at the molecular and cellular levels.
Table 1: Pharmacokinetic Parameters of Mephenytoin and its Active Metabolite
| Parameter | Mephenytoin | Nirvanol (Metabolite) | Reference(s) |
|---|---|---|---|
| Biological Half-Life (T½) | ~7 hours | 95 - 144 hours | [3][6][9] |
| Time to Peak Concentration (Tmax) | ~1 hour | Not Applicable |[3][6] |
Table 2: In Vitro Activity of Phenytoin (as a Mephenytoin Analog)
| Parameter | Value | Experimental System | Reference(s) |
|---|---|---|---|
| IC₅₀ (Na⁺ Current Inhibition) | 16.8 µM | Cultured embryonic cortical neurons | [13] |
| Kₑ (Binding to Inactivated Na⁺ Channels) | ~7 µM | Rat hippocampal neurons | [14] |
| Dissociation Constant (at rest) | >> 100 µM | Neuronal Na⁺ channels |[8] |
Potential Secondary Mechanisms of Action
While VGSC blockade is the primary mechanism, some evidence suggests that hydantoins may also influence synaptic transmission through other pathways. Studies on Phenytoin have demonstrated a reciprocal modulation of excitatory and inhibitory neurotransmission.[15]
-
Reduction of Glutamate Release: Phenytoin has been shown to reduce the frequency of spontaneous excitatory postsynaptic currents (EPSCs), suggesting an inhibition of presynaptic glutamate release.[15]
-
Enhancement of GABAergic Transmission: The same studies showed an increase in the frequency of spontaneous GABA-mediated inhibitory postsynaptic currents (IPSCs).[15] Other reports indicate that Phenytoin can potentiate GABA-induced chloride currents at GABAA receptors, suggesting a postsynaptic modulatory role.[16]
This shift in the balance of synaptic activity towards inhibition could be a significant contributing factor to the overall anticonvulsant effect.[15]
Caption: Mephenytoin's potential to shift synaptic balance toward inhibition.
Key Experimental Protocols
The anticonvulsant properties of compounds like Mephenytoin are characterized using a standard battery of in vivo and in vitro assays.
In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Test
This test is a primary screening tool for identifying compounds effective against generalized tonic-clonic seizures.[17][18]
-
Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by an electrical stimulus.
-
Methodology:
-
Animal Model: Typically mice or rats.[18]
-
Drug Administration: The test compound (e.g., Mephenytoin) is administered, usually intraperitoneally, at various doses to different groups of animals. A vehicle control group is included.
-
Time to Peak Effect: The electrical stimulus is applied at the predetermined time of peak effect of the drug.
-
Stimulation: A supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) is delivered via corneal or ear-clip electrodes.[18]
-
Endpoint: The primary endpoint is the presence or absence of tonic hindlimb extension. Abolition of this response is considered protection.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.
-
Caption: Standardized workflow for assessing anticonvulsant efficacy in vivo.
In Vitro Electrophysiological Analysis: Whole-Cell Voltage-Clamp
This technique allows for the direct measurement of ion channel currents in individual neurons, providing definitive evidence of a drug's effect on channel function.[19]
-
Objective: To quantify the effect of a compound on the properties of voltage-gated sodium currents.
-
Methodology:
-
Preparation: Acute brain slices (e.g., from rat hippocampus) or cultured neurons are prepared.[14][19]
-
Recording: A glass micropipette forms a high-resistance seal with the membrane of a target neuron. The membrane patch is then ruptured to gain electrical access to the cell interior ("whole-cell" configuration).
-
Voltage Control: The membrane potential is clamped at a set holding potential (e.g., -100 mV) by the amplifier.[19]
-
Isolation of Na⁺ Currents: Pharmacological agents are used to block other currents (e.g., TEA and Cesium for K⁺ channels; Cadmium for Ca²⁺ channels).[19]
-
Protocol: A series of voltage steps are applied to elicit sodium currents. To test for use-dependence, a train of depolarizing pulses is used.
-
Drug Application: The compound is applied via perfusion of the bath solution.
-
Data Analysis: Changes in current amplitude, kinetics of inactivation, and recovery from inactivation are measured before and after drug application to determine parameters like IC₅₀.[13]
-
Conclusion
The anticonvulsant action of Mephenytoin is a classic example of use-dependent voltage-gated sodium channel blockade, a mechanism shared by many first-generation antiepileptic drugs. Its therapeutic effect is mediated almost entirely by its long-lasting active metabolite, Nirvanol. The stereoselective metabolism of Mephenytoin, governed by the polymorphic CYP2C19 enzyme, makes it a valuable pharmacological tool for studying gene-drug interactions and their clinical consequences. While no longer a frontline therapy, the principles elucidated through the study of Mephenytoin continue to inform the development of new and more selective therapies for epilepsy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mephenytoin - Wikipedia [en.wikipedia.org]
- 3. Mephenytoin | C12H14N2O2 | CID 4060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of R-enantiomeric normephenytoin during chronic administration in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacology of mephenytoin and ethotoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mephenytoin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. Phenotypic differences in mephenytoin pharmacokinetics in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenytoin attenuates the hyper-exciting neurotransmission in cultured embryonic cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Slow binding of phenytoin to inactivated sodium channels in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reciprocal modulation of glutamate and GABA release may underlie the anticonvulsant effect of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modulation of the gamma-aminobutyric acid type A receptor by the antiepileptic drugs carbamazepine and phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijpp.com [ijpp.com]
- 18. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of Mephenytoin-d5 Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for Mephenytoin-d5 solutions. This compound, a deuterated analog of the anticonvulsant drug mephenytoin, is primarily utilized as an internal standard in pharmacokinetic and metabolic studies. Ensuring its stability is paramount for accurate and reproducible analytical results. This document outlines storage recommendations, potential degradation pathways, and detailed experimental protocols for stability assessment.
Recommended Storage Conditions
The stability of this compound is contingent on its physical state (solid vs. solution) and the storage temperature. Adherence to these conditions is critical to maintain the integrity and isotopic enrichment of the compound.
Solid Form
In its solid, powdered form, this compound exhibits long-term stability when stored under appropriate conditions.
| Storage Condition | Duration |
| -20°C | 3 years |
| 4°C | 2 years |
In Solution
Once dissolved in a suitable solvent, the stability of this compound is more limited. To mitigate degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1][2][3]
| Storage Condition | Duration |
| -80°C | 6 months[1][2][3] |
| -20°C | 1 month[1][2][3] |
Solvent Considerations:
-
DMSO: Dimethyl sulfoxide (DMSO) is a commonly used solvent with a high solubility for this compound (e.g., 100 mg/mL).[1] It is crucial to use freshly opened, anhydrous DMSO, as the presence of water can impact solubility and potentially contribute to hydrolysis over time.[1]
-
Ethanol and Dimethylformamide (DMF): These organic solvents are also suitable for preparing this compound stock solutions.[4]
-
Aqueous Solutions: Aqueous solutions of this compound are not recommended for storage beyond a single day.[4] For applications requiring an aqueous medium, it is best to prepare the solution fresh by diluting a stock solution in an organic solvent with the desired aqueous buffer immediately before use.[4]
Potential Degradation Pathways
This compound, as a hydantoin derivative, is susceptible to degradation under certain environmental stresses. The primary degradation pathway is hydrolysis, although oxidation and photolysis can also occur. The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can enhance metabolic stability but does not preclude chemical degradation.[5]
A logical workflow for assessing the stability and potential degradation of this compound is outlined below.
Caption: Workflow for Forced Degradation and Stability Assessment of this compound.
Hydrolytic Degradation
Hydrolysis is a key degradation pathway for hydantoin-containing compounds. Both acidic and basic conditions can catalyze the opening of the hydantoin ring to form an intermediate hydantoic acid derivative. This intermediate can further hydrolyze to an amino acid derivative.
Oxidative Degradation
Exposure to oxidizing agents can also lead to the degradation of this compound. The specific oxidation products will depend on the oxidant used and the reaction conditions.
Photodegradation
This compound may be susceptible to degradation upon exposure to light, particularly UV radiation. To mitigate this, it is recommended to store solutions in amber vials or other light-protecting containers.[6]
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial for accurately determining the stability of this compound. Such a method must be able to separate the intact drug from any potential degradation products. A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is well-suited for this purpose due to its high selectivity and sensitivity.
The following diagram illustrates a typical experimental workflow for a stability study.
Caption: Experimental Workflow for a Long-Term Stability Study of this compound Solutions.
Forced Degradation Study Protocol
Objective: To identify potential degradation products and establish the degradation pathways of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 1 N NaOH before analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 N NaOH. Incubate at room temperature for 4 hours. Neutralize with 1 N HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 6% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store a vial of the stock solution at 60°C for 7 days.
-
Photolytic Degradation: Expose a solution of this compound in a quartz cuvette to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5][7][8] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples by a validated stability-indicating LC-MS/MS method.
Illustrative Forced Degradation Data:
The following table presents hypothetical data to illustrate the expected outcomes of a forced degradation study. Actual results may vary.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Illustrative) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 1 N HCl | 24 hours | 60°C | 15% | Hydantoic acid derivative |
| Base Hydrolysis | 1 N NaOH | 4 hours | Room Temp | 25% | Hydantoic acid derivative, Amino acid derivative |
| Oxidation | 6% H₂O₂ | 24 hours | Room Temp | 10% | Hydroxylated this compound |
| Thermal | - | 7 days | 60°C | 5% | Minor unidentified peaks |
| Photolytic | ICH Q1B | - | - | 8% | Minor unidentified peaks |
Stability-Indicating LC-MS/MS Method
Objective: To develop and validate a method for the quantitative determination of this compound in the presence of its degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)[3] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
| Gradient | Start with 10% B, ramp to 90% B over 10 min, hold for 2 min, return to initial conditions. |
Mass Spectrometric Conditions (Example):
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition | This compound: m/z 224.2 -> 147.1 (example) |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation:
The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Conclusion
This compound is a stable compound when stored appropriately in its solid form. In solution, its stability is more limited, and adherence to recommended storage temperatures and the use of aliquots is crucial for maintaining its integrity. Understanding the potential degradation pathways, primarily hydrolysis, is essential for troubleshooting and ensuring the quality of analytical data. The implementation of a validated, stability-indicating LC-MS/MS method is paramount for any study involving this compound, providing the necessary accuracy and precision for its quantification and the detection of any potential degradation products. This guide provides a framework for researchers to establish robust procedures for the storage, handling, and stability assessment of this compound solutions.
References
- 1. ijirt.org [ijirt.org]
- 2. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. scispace.com [scispace.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. rac N-Desmethyl this compound (Major) | LGC Standards [lgcstandards.com]
Isotopic Labeling Patterns in Mephenytoin-d5: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Mephenytoin-d5, a deuterated analog of the anticonvulsant drug Mephenytoin. It details the isotopic labeling pattern, provides insights into its synthesis, outlines analytical methodologies for its characterization, and presents its primary application as an internal standard in quantitative analyses.
Introduction
This compound is a stable isotope-labeled version of Mephenytoin, an anticonvulsant medication used in the treatment of epilepsy. The incorporation of deuterium, a heavy isotope of hydrogen, into the Mephenytoin structure results in a molecule with a higher molecular weight but nearly identical chemical properties to the unlabeled drug. This characteristic makes this compound an ideal internal standard for bioanalytical methods, particularly in pharmacokinetic and drug metabolism studies where precise quantification of the parent drug is crucial.[1] The use of such stable isotope-labeled standards is a cornerstone of modern quantitative analysis using mass spectrometry, as it allows for correction of variability during sample preparation and analysis.[2]
Isotopic Labeling Pattern
The isotopic labeling in this compound is specifically located on the phenyl ring. The five hydrogen atoms of the phenyl group are substituted with deuterium atoms.
Systematic Name: 5-ethyl-3-methyl-5-(2,3,4,5,6-pentadeuteriophenyl)imidazolidine-2,4-dione
Molecular Formula: C₁₂H₉D₅N₂O₂
Molecular Weight: 223.28 g/mol (unlabeled Mephenytoin: 218.25 g/mol )
The precise location of the deuterium atoms is critical for its function as an internal standard, as it is chemically stable and unlikely to exchange with protons under typical physiological or analytical conditions.
Synthesis and Isotopic Labeling
While specific proprietary synthesis methods may vary, a plausible synthetic route for this compound involves the use of a deuterated precursor for the phenyl group. A general approach for the synthesis of hydantoins, such as Mephenytoin, is the Bucherer-Bergs reaction.
A potential synthetic pathway for this compound would start with deuterated benzene (benzene-d6). This undergoes a Friedel-Crafts acylation to produce a deuterated propiophenone derivative, which can then be converted to the corresponding hydantoin via the Bucherer-Bergs reaction.
Analytical Characterization
The identity and purity of this compound are confirmed using a combination of analytical techniques, primarily mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight of this compound and to assess its isotopic purity.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Molecular Ion [M+H]⁺ (calculated) | 224.1498 m/z |
| Molecular Ion [M+H]⁺ (observed) | Typically within 5 ppm of calculated |
| Major Fragment Ions | Information on specific fragment ions for this compound is not readily available in the public domain. However, fragmentation of the unlabeled Mephenytoin typically involves cleavage of the hydantoin ring and loss of the ethyl group. The phenyl-d5 group would be expected to remain intact in major fragments. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR are used to confirm the chemical structure and the location of the deuterium labels. In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons of the phenyl ring will be absent.
Table 2: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~2.9 | s | N-CH₃ |
| ~2.0 | q | -CH₂-CH₃ |
| ~0.8 | t | -CH₂-CH₃ |
| Aromatic region (7.2-7.5) | absent | Phenyl-d₅ protons |
Note: Predicted chemical shifts are based on typical values for Mephenytoin and may vary depending on the solvent and instrument.
Table 3: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~175 | C=O (C4) |
| ~157 | C=O (C2) |
| ~138 | C-ipso (Phenyl-d₅) |
| ~125-130 (broadened) | C-ortho, C-meta, C-para (Phenyl-d₅) |
| ~65 | C5 |
| ~30 | -CH₂-CH₃ |
| ~25 | N-CH₃ |
| ~8 | -CH₂-CH₃ |
Note: The carbon signals of the deuterated phenyl ring will be broadened and may show coupling to deuterium.
Quantitative Data and Isotopic Purity
The isotopic purity of this compound is a critical parameter for its use as an internal standard. It is typically determined by mass spectrometry and reported in the certificate of analysis.
Table 4: Representative Isotopic Purity Data for this compound
| Isotopic Species | Abundance (%) |
| d₅ (fully labeled) | >98% |
| d₄ | <2% |
| d₃ | <0.1% |
| d₂ | <0.1% |
| d₁ | <0.1% |
| d₀ (unlabeled) | <0.1% |
Note: This data is representative and the exact isotopic distribution may vary between batches.
Experimental Protocols
General Protocol for LC-MS/MS Analysis of Mephenytoin using this compound
This protocol outlines a general procedure for the quantification of Mephenytoin in a biological matrix (e.g., plasma) using this compound as an internal standard.
Methodology:
-
Sample Preparation:
-
To a known volume of the biological sample, add a precise amount of this compound solution of a known concentration.
-
Perform protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile) or a liquid-liquid extraction with a water-immiscible organic solvent (e.g., ethyl acetate).
-
Vortex and centrifuge to separate the precipitated proteins or the aqueous layer.
-
Transfer the supernatant or organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., formic acid) to improve peak shape.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both Mephenytoin and this compound.
-
Table 5: Exemplary MRM Transitions for Mephenytoin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Mephenytoin | 219.1 | e.g., 190.1 |
| This compound | 224.1 | e.g., 195.1 |
Note: The specific product ions will depend on the instrument and collision energy used and need to be optimized.
-
Data Analysis:
-
Integrate the peak areas for the selected MRM transitions of both the analyte (Mephenytoin) and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.
-
Determine the concentration of Mephenytoin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Signaling and Metabolic Pathways
Mephenytoin is primarily metabolized in the liver by the cytochrome P450 enzyme system, specifically by CYP2C19 and to a lesser extent by CYP2B6. The major metabolic pathways are aromatic hydroxylation of the phenyl ring and N-demethylation. The use of this compound, with deuterium atoms on the phenyl ring, can exhibit a kinetic isotope effect, potentially slowing down the rate of aromatic hydroxylation.
Conclusion
This compound is a well-characterized and essential tool for the accurate quantification of Mephenytoin in biological matrices. Its specific isotopic labeling on the phenyl ring ensures its stability and reliability as an internal standard. This guide has provided a detailed overview of its labeling pattern, synthesis, analytical characterization, and application in bioanalytical workflows, offering a valuable resource for researchers and professionals in the fields of drug metabolism, pharmacokinetics, and clinical chemistry.
References
The Genetic Basis of Poor Mephenytoin Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mephenytoin, an anticonvulsant drug, exhibits significant interindividual variability in its metabolism, primarily due to genetic polymorphisms in the cytochrome P450 2C19 (CYP2C19) enzyme. Individuals with certain genetic variants are classified as "poor metabolizers" and are at an increased risk of adverse drug reactions due to reduced clearance and drug accumulation. This technical guide provides a comprehensive overview of the genetic basis of poor mephenytoin metabolism, including the role of CYP2C19, the functional consequences of its major allelic variants, and the distribution of these variants across different ethnic populations. Detailed experimental protocols for genotyping and phenotyping are provided, along with a summary of the pharmacokinetic implications for different metabolizer statuses. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals working in the fields of pharmacogenomics, clinical pharmacology, and personalized medicine.
Introduction
The metabolism of the anticonvulsant drug mephenytoin is a classic example of a pharmacogenetic polymorphism.[1] A significant portion of the population exhibits a "poor metabolizer" (PM) phenotype, characterized by a markedly reduced ability to eliminate the drug.[2] This impairment is primarily due to genetic variations in the CYP2C19 gene, which encodes the primary enzyme responsible for mephenytoin's hydroxylation.[1][3] Understanding the genetic basis of this variability is crucial for optimizing mephenytoin therapy and ensuring patient safety.
This guide will delve into the molecular underpinnings of poor mephenytoin metabolism, providing detailed information on the key genetic players, their functional impact, and the methodologies used to identify individuals at risk.
The Role of CYP2C19 in Mephenytoin Metabolism
The primary metabolic pathway of mephenytoin involves 4'-hydroxylation of the S-enantiomer to form 4'-hydroxymephenytoin, a reaction almost exclusively catalyzed by the CYP2C19 enzyme.[1] Individuals with deficient CYP2C19 activity exhibit impaired clearance of S-mephenytoin, leading to its accumulation and potential toxicity.
Mephenytoin Metabolic Pathway
Mephenytoin is administered as a racemic mixture of (S)- and (R)-mephenytoin. (S)-mephenytoin is stereoselectively hydroxylated by CYP2C19 to (S)-4'-hydroxymephenytoin, which is the major urinary metabolite in extensive metabolizers.[4] In poor metabolizers, this pathway is significantly impaired.
Genetic Variants of CYP2C19
Numerous allelic variants of the CYP2C19 gene have been identified, many of which result in decreased or absent enzyme function. The "star allele" nomenclature is used to designate these variants.[1][5]
Key Loss-of-Function Alleles
The most common loss-of-function alleles leading to the poor metabolizer phenotype are CYP2C192 and CYP2C193.[3]
-
CYP2C19*2 (c.681G>A, rs4244285): This is the most frequent loss-of-function allele in most populations. It creates an aberrant splice site, leading to a truncated, non-functional protein.[3][6]
-
CYP2C19*3 (c.636G>A, rs4986893): This allele introduces a premature stop codon, also resulting in a non-functional protein. It is more prevalent in Asian populations.[7]
Other Relevant Alleles
While CYP2C192 and CYP2C193 are the most common, other non-functional or decreased-function alleles exist. Conversely, the CYP2C19*17 allele is associated with increased enzyme activity, leading to an "ultrarapid metabolizer" phenotype.[1]
Data Presentation
CYP2C19 Allele Nomenclature and Function
The following table summarizes the function of key CYP2C19 star alleles.
| Allele | Defining Variant(s) | Functional Consequence | Metabolizer Phenotype (homozygous) |
| CYP2C191 | Wild-type | Normal enzyme activity | Normal Metabolizer (NM) |
| CYP2C192 | c.681G>A (rs4244285) | Absent enzyme activity | Poor Metabolizer (PM) |
| CYP2C193 | c.636G>A (rs4986893) | Absent enzyme activity | Poor Metabolizer (PM) |
| CYP2C1917 | c.-806C>T (rs12248560) | Increased enzyme activity | Ultrarapid Metabolizer (UM) |
Frequency of CYP2C19 Loss-of-Function Alleles in Different Ethnic Groups
The prevalence of CYP2C19 poor metabolizer alleles varies significantly among different ethnic populations.
| Population | CYP2C192 Frequency (%) | CYP2C193 Frequency (%) | Poor Metabolizer Phenotype Frequency (%) | Reference(s) |
| Caucasians | 13-15 | <1 | 2-5 | [2] |
| East Asians | 29-35 | 2-9 | 13-23 | [2] |
| Africans/African Americans | 13-19 | <1 | 2-5 | [2] |
| South/Central Asians | 28-40 | <1 | ~5 | [3] |
Pharmacokinetic Parameters of Mephenytoin by CYP2C19 Metabolizer Status
The genetic variations in CYP2C19 directly impact the pharmacokinetic properties of mephenytoin.
| Parameter | Extensive Metabolizers (EM) | Poor Metabolizers (PM) | Reference(s) |
| S-Mephenytoin Clearance (CL) | Significantly higher | Significantly lower | [8] |
| S-Mephenytoin Half-life (t1/2) | Shorter | Prolonged | [8] |
| 4'-hydroxymephenytoin Formation | High | Negligible | [8] |
Experimental Protocols
Genotyping of CYP2C192 and CYP2C193 by PCR-RFLP
This protocol describes the detection of the CYP2C192 and CYP2C193 alleles using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP).
Materials:
-
Genomic DNA extracted from whole blood
-
PCR primers for CYP2C192 and CYP2C193
-
Taq DNA polymerase and reaction buffer
-
dNTPs
-
Restriction enzymes: SmaI (for *2) and BamHI (for *3)
-
Agarose and TBE buffer
-
DNA loading dye
-
DNA ladder
Procedure:
-
PCR Amplification:
-
Set up separate PCR reactions for CYP2C192 and CYP2C193.
-
A typical 25 µL reaction mixture includes: 100 ng genomic DNA, 1X PCR buffer, 200 µM each dNTP, 0.4 µM each primer, and 1 unit of Taq DNA polymerase.
-
Thermocycling conditions (example):
-
Initial denaturation: 94°C for 5 minutes
-
35 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 55-60°C for 30 seconds (optimize for specific primers)
-
Extension: 72°C for 30 seconds
-
-
Final extension: 72°C for 7 minutes
-
-
-
Restriction Digestion:
-
Digest the CYP2C192 PCR product with SmaI and the CYP2C193 PCR product with BamHI according to the manufacturer's instructions.
-
Typically, incubate 10 µL of PCR product with 10 units of the appropriate restriction enzyme and 1X reaction buffer at 37°C for at least 4 hours.
-
-
Agarose Gel Electrophoresis:
-
Prepare a 2-3% agarose gel in 1X TBE buffer.
-
Load the digested PCR products mixed with loading dye into the wells of the gel. Include a DNA ladder for size reference.
-
Run the gel at 100V until the dye front has migrated approximately two-thirds of the way down the gel.
-
Visualize the DNA fragments under UV light after staining with an appropriate DNA stain.
-
-
Genotype Interpretation:
-
CYP2C19*2: The G to A mutation abolishes a SmaI restriction site.
-
1/1 (Wild-type): Two smaller digested fragments.
-
1/2 (Heterozygous): Three fragments (two smaller digested and one larger undigested).
-
2/2 (Homozygous mutant): One larger undigested fragment.
-
-
CYP2C19*3: The G to A mutation creates a BamHI restriction site.
-
1/1 (Wild-type): One larger undigested fragment.
-
1/3 (Heterozygous): Three fragments (one larger undigested and two smaller digested).
-
3/3 (Homozygous mutant): Two smaller digested fragments.
-
-
Phenotyping by HPLC Analysis of Urinary Mephenytoin and 4'-hydroxymephenytoin
This protocol outlines a method for quantifying mephenytoin and its primary metabolite in urine to determine an individual's metabolic phenotype.[4]
Materials:
-
Urine sample collected after a single oral dose of racemic mephenytoin (e.g., 100 mg).
-
β-glucuronidase
-
Internal standard (e.g., phenobarbital)
-
Organic solvents for extraction (e.g., ethyl acetate)
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase: Acetonitrile and water (e.g., 40:60 v/v)[4]
Procedure:
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard.
-
Perform enzymatic hydrolysis by adding β-glucuronidase and incubating at 37°C for at least 2 hours to deconjugate the glucuronidated metabolite.
-
Perform liquid-liquid or solid-phase extraction to isolate mephenytoin and its metabolite from the urine matrix.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Chromatographic conditions (example): [4]
-
Column: µ-Bondapack RP-C18
-
Mobile Phase: Acetonitrile:Water (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 50°C
-
Detection: UV at 210 nm
-
-
Record the chromatogram and determine the peak areas for mephenytoin, 4'-hydroxymephenytoin, and the internal standard.
-
-
Calculation of Metabolic Ratio (MR):
-
Calculate the concentrations of mephenytoin and 4'-hydroxymephenytoin in the urine sample using a standard curve.
-
The metabolic ratio is typically calculated as the molar concentration of mephenytoin divided by the molar concentration of 4'-hydroxymephenytoin.
-
-
Phenotype Assignment:
-
Extensive Metabolizers (EMs): Low MR value, indicating efficient conversion of mephenytoin to its metabolite.
-
Poor Metabolizers (PMs): High MR value, indicating inefficient metabolism.
-
Clinical Implications and Dosing Considerations
While specific clinical guidelines for mephenytoin dosing based on CYP2C19 genotype are not as well-established as for other drugs, the pharmacokinetic data strongly suggest a need for dose adjustments in poor metabolizers to avoid toxicity.[7] The principles applied to other CYP2C19 substrates, such as certain proton pump inhibitors and antidepressants, can serve as a guide.[5]
For individuals identified as CYP2C19 poor metabolizers, a significant reduction in the standard mephenytoin dose should be considered, accompanied by therapeutic drug monitoring to ensure concentrations remain within the therapeutic range. Conversely, ultrarapid metabolizers (CYP2C1917/17*) may require higher doses to achieve a therapeutic effect, although the clinical significance of this for mephenytoin is less clear.
It is important to note that these are general recommendations, and clinical judgment, including consideration of other medications and patient-specific factors, is paramount.
Conclusion
The genetic basis of poor mephenytoin metabolism is well-characterized and primarily attributed to loss-of-function variants in the CYP2C19 gene. The significant differences in the frequencies of these variants across ethnic populations underscore the importance of a personalized approach to mephenytoin therapy. The genotyping and phenotyping methods outlined in this guide provide a framework for identifying individuals at risk of altered mephenytoin metabolism. By integrating this pharmacogenetic information into clinical practice, healthcare professionals can optimize drug selection and dosing, thereby enhancing therapeutic efficacy and minimizing the risk of adverse drug reactions. Further research is warranted to establish specific dose adjustment guidelines for mephenytoin based on CYP2C19 genotype.
References
- 1. Pharmacogenetics of CYP2C19: functional and clinical implications of a new variant CYP2C19*17 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. PharmGKB summary: very important pharmacogene information for cytochrome P450, family 2, subfamily C, polypeptide 19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Determination of mephenytoin and 4'-hydroxymephenytoin in urine by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PharmVar GeneFocus: CYP2C19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. geneticsmr.com [geneticsmr.com]
- 7. Dosage recommendation of phenytoin for patients with epilepsy with different CYP2C9/CYP2C19 polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. page-meeting.org [page-meeting.org]
The Discovery and Analysis of Mephenytoin Metabolites in Urine and Plasma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mephenytoin, an anticonvulsant hydantoin derivative, has been a subject of extensive metabolic and pharmacokinetic research, largely due to its interesting stereoselective and polymorphic metabolism. Understanding the biotransformation of mephenytoin is crucial for optimizing its therapeutic use, predicting drug-drug interactions, and ensuring patient safety. This technical guide provides an in-depth overview of the discovery, identification, and quantification of mephenytoin's primary metabolites in biological matrices, specifically urine and plasma. It details the core metabolic pathways, presents quantitative data from various studies, and outlines the experimental protocols for their analysis.
Metabolic Pathways of Mephenytoin
The biotransformation of mephenytoin is primarily characterized by two major pathways: aromatic hydroxylation and N-demethylation. These processes are stereoselective, meaning the metabolic fate of mephenytoin depends on its enantiomeric form (S- or R-mephenytoin).
-
4'-Hydroxylation: The principal metabolic pathway for S-mephenytoin is aromatic hydroxylation at the 4' position of the phenyl ring, forming 4'-hydroxymephenytoin. This reaction is predominantly catalyzed by the polymorphic cytochrome P450 enzyme, CYP2C19.[1] Individuals with genetic variations in the CYP2C19 gene can be classified as extensive or poor metabolizers, which significantly impacts the clearance of S-mephenytoin.[2]
-
N-demethylation: R-mephenytoin is primarily metabolized via N-demethylation to its active metabolite, 5-ethyl-5-phenylhydantoin, commonly known as Nirvanol.[1] Nirvanol itself is pharmacologically active and has a significantly longer half-life than the parent drug.[3][4]
The major metabolites, 4'-hydroxymephenytoin and Nirvanol, are subsequently conjugated, primarily with glucuronic acid, to facilitate their excretion in the urine.[5]
Quantitative Analysis of Mephenytoin and its Metabolites
The concentrations of mephenytoin and its metabolites, 4'-hydroxymephenytoin and Nirvanol, have been quantified in both plasma and urine in numerous pharmacokinetic studies. The following tables summarize key quantitative findings from the literature.
Table 1: Plasma Concentrations of Mephenytoin and Nirvanol
| Dosage | Analyte | Mean Peak Concentration (Cmax) | Mean Steady-State Concentration | Mean Plasma Half-life (t1/2) | Reference |
| 50 mg single oral dose | Mephenytoin | 0.48 µg/mL | - | 17 hours | [3][4] |
| Nirvanol | 0.37 µg/mL | - | 114 hours | [3][4] | |
| 400 mg single oral dose | Mephenytoin | 3.9 µg/mL | - | 17 hours | [3][4] |
| Nirvanol | 2.5 µg/mL | - | 114 hours | [3][4] | |
| 400 mg daily | Mephenytoin | - | 1.5 µg/mL | - | [3][4] |
| Nirvanol | - | 18 µg/mL | - | [3][4] |
Table 2: Urinary Excretion of Mephenytoin Metabolites
| Dosage | Metabolite | Percentage of Dose Excreted in Urine | Collection Period | Reference |
| Not Specified | R-Nirvanol (as R-PEH) | 86.6% (at steady state) | Not Specified | [1] |
| Not Specified | 4-OH-PEH | 5% (at steady state) | Not Specified | [1] |
Table 3: Lower Limit of Quantification (LLOQ) for Mephenytoin and its Metabolites
| Matrix | Analyte | LLOQ | Analytical Method | Reference |
| Plasma | S- & R-4'-hydroxymephenytoin | 1 ng/mL | LC-MS/MS | [6][7][8] |
| S-Nirvanol | 1 ng/mL | LC-MS/MS | [6][7][8] | |
| R-Nirvanol | 3 ng/mL | LC-MS/MS | [6][7][8] | |
| S- & R-Mephenytoin | 3 ng/mL | LC-MS/MS | [6][7][8] | |
| Urine | All compounds | 3 ng/mL | LC-MS/MS | [6][7][8] |
| Urine | 4'-hydroxymephenytoin | 20 ng/mL | LC-MS/MS | [9][10] |
| Nirvanol | 30 ng/mL | LC-MS/MS | [9][10] | |
| Mephenytoin | 30 ng/mL | LC-MS/MS | [9][10] |
Experimental Protocols
The accurate quantification of mephenytoin and its metabolites relies on robust and sensitive analytical methods. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most commonly employed technique.
Sample Preparation
a) Plasma Samples: Protein Precipitation
Protein precipitation is a common method for extracting small molecules like mephenytoin and its metabolites from plasma.[6][8]
-
Objective: To remove proteins that can interfere with chromatographic analysis and damage the analytical column.
-
Procedure:
-
To a 100 µL aliquot of plasma, add a precipitating agent, typically 3 to 4 volumes of cold acetonitrile.[11][12]
-
Vortex the mixture vigorously for a few minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge the mixture at high speed (e.g., 14,000 rpm for 5-10 minutes) to pellet the precipitated proteins.[13]
-
Carefully collect the supernatant, which contains the analytes of interest.
-
The supernatant can be evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
b) Urine Samples: Dilution and Enzymatic Hydrolysis
Urine samples often require dilution and enzymatic treatment to cleave glucuronide conjugates, allowing for the quantification of total (free and conjugated) metabolite concentrations.[9][10]
-
Objective: To deconjugate glucuronidated metabolites and reduce matrix effects.
-
Procedure:
-
Dilute a small volume of urine (e.g., 50 µL) with a buffered solution of β-glucuronidase.[9][10]
-
Incubate the mixture at 37°C for a specified period (e.g., 4-6 hours) to allow for enzymatic hydrolysis of the glucuronide conjugates.[9][13]
-
Stop the reaction by adding a solvent such as methanol, which may also contain an internal standard.[9][10]
-
The sample is then ready for direct injection or further dilution before LC-MS/MS analysis.
-
References
- 1. Pharmacokinetics of R-enantiomeric normephenytoin during chronic administration in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenotypic differences in mephenytoin pharmacokinetics in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disposition of mephenytoin and its metabolite, nirvanol, in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. Characterization of mephenytoin metabolites in human urine by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry [diva-portal.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Mephenytoin in Human Plasma using Mephenytoin-d5 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Mephenytoin in human plasma. Mephenytoin-d5, a stable isotope-labeled analog, is employed as an internal standard to ensure high accuracy and precision. The protocol involves a straightforward protein precipitation step for sample preparation, followed by a rapid chromatographic separation on a reverse-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is suitable for high-throughput bioanalytical applications in clinical research and drug development.
Introduction
Mephenytoin is an anticonvulsant drug that, while less commonly used now, is still valuable in research, particularly in studies of cytochrome P450 (CYP) enzyme activity, specifically CYP2C19. Accurate and reliable quantification of Mephenytoin in biological matrices is crucial for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using LC-MS/MS.[1][2] The internal standard co-elutes with the analyte and experiences similar matrix effects and variations during sample processing, leading to more accurate and precise results. This application note provides a detailed protocol for the determination of Mephenytoin in human plasma using this compound as the internal standard.
Experimental
Materials and Reagents
-
Mephenytoin (reference standard)
-
This compound (internal standard)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
Equipment
-
Liquid chromatograph (e.g., Agilent 1290 Infinity II LC System)
-
Triple quadrupole mass spectrometer (e.g., Agilent 6470 Triple Quadrupole LC/MS)
-
Analytical balance
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
Stock and Working Solutions
-
Mephenytoin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Mephenytoin in acetonitrile.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in acetonitrile.
-
Mephenytoin Working Standards: Prepare a series of working standards by serially diluting the Mephenytoin stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration curve standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Data Presentation
Table 1: LC-MS/MS Parameters
| Parameter | Value |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 30% B to 95% B over 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 2 |
| Collision Gas | Nitrogen |
Table 2: MRM Transitions and MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Mephenytoin | 219.1 | 146.1 | 100 | 20 |
| This compound | 224.1 | 151.1 | 100 | 20 |
Table 3: Assay Validation Summary (Representative Data)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 12% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
Experimental Protocols
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, calibration standards, quality control samples, and unknown samples.
-
Pipette 100 µL of plasma (blank, standard, QC, or unknown) into the appropriately labeled tubes.
-
Add 200 µL of the Internal Standard Working Solution (100 ng/mL this compound in acetonitrile) to each tube.
-
Vortex each tube for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4 °C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject the samples into the LC-MS/MS system.
LC-MS/MS Analysis
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Set up the instrument with the parameters outlined in Tables 1 and 2.
-
Create a sequence table including blanks, calibration curve standards, QC samples, and unknown samples.
-
Initiate the analysis.
Data Processing
-
Integrate the chromatographic peaks for Mephenytoin and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Mephenytoin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Mephenytoin in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results by compensating for variability in sample preparation and matrix effects. This method is well-suited for pharmacokinetic studies and therapeutic drug monitoring in a research setting.
References
- 1. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Simultaneous Quantification of Mephenytoin and its Metabolites in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mephenytoin is a hydantoin-class anticonvulsant drug used in the treatment of epilepsy. The monitoring of Mephenytoin and its primary active metabolites is crucial for optimizing therapeutic efficacy and minimizing toxicity due to its narrow therapeutic index and inter-individual variability in metabolism. The metabolism of Mephenytoin is stereoselective and primarily occurs in the liver. The two major metabolic pathways are aromatic hydroxylation to 4'-hydroxymephenytoin (4'-OH-Mephenytoin), catalyzed predominantly by the polymorphic cytochrome P450 enzyme CYP2C19, and N-demethylation to Nirvanol (5-ethyl-5-phenylhydantoin), which is catalyzed mainly by CYP2B6.[1][2] Given the genetic polymorphism of CYP2C19, patients can be classified as poor or extensive metabolizers, leading to significant differences in drug clearance and exposure.
This application note details a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Mephenytoin, 4'-OH-Mephenytoin, and Nirvanol in human plasma. The method utilizes a straightforward protein precipitation for sample preparation and stable isotope-labeled internal standards to ensure high accuracy and precision, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and phenotyping research.
Metabolic Pathway of Mephenytoin
Caption: Metabolic conversion of Mephenytoin.
Experimental Protocols
Materials and Reagents
-
Standards: Mephenytoin, 4'-hydroxymephenytoin, and Nirvanol reference standards (≥98% purity).
-
Internal Standards (IS): Mephenytoin-d5, 4'-hydroxymephenytoin-d3, and Nirvanol-d5 stable isotope-labeled standards.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), and ultrapure water.
-
Chemicals: Ammonium acetate (LC-MS grade).
-
Biological Matrix: Drug-free human plasma (K2-EDTA).
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Individually weigh and dissolve each analyte and internal standard in methanol to prepare 1 mg/mL primary stock solutions. Store at -20°C.
-
Intermediate Solutions (10 µg/mL): Prepare combined working solutions of analytes and a separate combined working solution for the internal standards by diluting the stock solutions with 50:50 (v/v) methanol:water.
-
Internal Standard Spiking Solution (50 ng/mL): Dilute the combined IS working solution with acetonitrile to achieve a final concentration of 50 ng/mL for each IS. This solution will be used for protein precipitation.
-
Calibration Standards and Quality Controls (QCs): Prepare calibration curve (CC) standards and quality control (QC) samples by spiking appropriate volumes of the analyte working solutions into drug-free human plasma. The final concentration range should cover the expected therapeutic levels. A typical range is 1 to 2000 ng/mL.[3]
Sample Preparation Protocol (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.
-
Aliquot 100 µL of plasma (standard, QC, or sample) into the appropriately labeled tubes.
-
Add 300 µL of the Internal Standard Spiking Solution (in acetonitrile) to each tube.
-
Vortex mix each tube vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.
Experimental Workflow
Caption: Plasma sample preparation and analysis workflow.
Data Presentation and Method Parameters
LC-MS/MS Instrumentation and Conditions
The method should be performed on a triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Table 1: Liquid Chromatography Conditions | Parameter | Setting | | :--- | :--- | | Column | Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm | | Mobile Phase A | 0.1% Formic Acid in Water with 2 mM Ammonium Acetate | | Mobile Phase B | 0.1% Formic Acid in Methanol | | Flow Rate | 0.4 mL/min | | Column Temperature | 40°C | | Injection Volume | 5 µL | | LC Gradient | Time (min) | %B | | | 0.0 | 10 | | | 1.0 | 10 | | | 5.0 | 95 | | | 6.0 | 95 | | | 6.1 | 10 | | | 8.0 | 10 |
Table 2: Mass Spectrometry Conditions
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.2 kV |
| Source Temperature | 130°C |
| Desolvation Temp. | 350°C |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions and Optimized Parameters Note: Voltages (DP, CE) are instrument-dependent and require optimization. The values provided are typical starting points.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | DP (V) | CE (V) |
|---|---|---|---|---|---|
| Mephenytoin | 219.2 | 118.1 | 50 | 45 | 25 |
| Mephenytoin (Qualifier) | 219.2 | 91.1 | 50 | 45 | 35 |
| Nirvanol | 205.1 | 132.1 | 50 | 40 | 22 |
| Nirvanol (Qualifier) | 205.1 | 104.1 | 50 | 40 | 30 |
| 4'-OH-Mephenytoin | 235.2 | 162.1 | 50 | 50 | 28 |
| 4'-OH-Mephenytoin (Qualifier) | 235.2 | 134.1 | 50 | 50 | 38 |
| This compound (IS) | 224.2 | 123.1 | 50 | 45 | 25 |
| Nirvanol-d5 (IS) | 210.1 | 137.1 | 50 | 40 | 22 |
| 4'-OH-Mephenytoin-d3 (IS) | 238.2 | 165.1 | 50 | 50 | 28 |
Method Validation Summary
The method was validated according to regulatory guidelines for bioanalytical method validation.
Table 4: Calibration Curve and LLOQ Summary
| Analyte | Linear Range (ng/mL) | Correlation (r²) | LLOQ (ng/mL) |
|---|---|---|---|
| Mephenytoin | 3 - 1500 | > 0.995 | 3.0[3] |
| Nirvanol | 1 - 1000 | > 0.995 | 1.0[3] |
| 4'-OH-Mephenytoin | 1 - 500 | > 0.995 | 1.0[3] |
Table 5: Precision and Accuracy Data represents performance at Low, Medium, and High QC concentrations.
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Nominal) | Inter-day Precision (%CV) | Inter-day Accuracy (% Nominal) |
|---|---|---|---|---|---|
| Mephenytoin | LQC (10) | ≤ 8.5% | 95.2 - 104.8% | ≤ 9.1% | 96.5 - 103.1% |
| MQC (500) | ≤ 6.2% | 97.1 - 102.5% | ≤ 7.5% | 98.0 - 101.9% | |
| HQC (1200) | ≤ 5.8% | 98.4 - 101.3% | ≤ 6.9% | 98.8 - 100.7% | |
| Nirvanol | LQC (5) | ≤ 9.3% | 94.5 - 106.1% | ≤ 10.2% | 95.1 - 104.5% |
| MQC (400) | ≤ 7.1% | 98.0 - 101.8% | ≤ 8.3% | 97.7 - 102.4% | |
| HQC (800) | ≤ 6.5% | 99.1 - 100.9% | ≤ 7.8% | 98.5 - 101.1% | |
| 4'-OH-Mephenytoin | LQC (5) | ≤ 10.5% | 92.8 - 107.3% | ≤ 11.4% | 93.9 - 105.8% |
| MQC (200) | ≤ 8.0% | 96.5 - 103.2% | ≤ 8.9% | 97.2 - 102.8% | |
| HQC (400) | ≤ 7.2% | 97.9 - 102.1% | ≤ 8.1% | 98.3 - 101.7% |
Acceptance criteria: Precision (%CV) ≤15% (≤20% at LLOQ); Accuracy within ±15% (±20% at LLOQ) of nominal values.
Conclusion
The LC-MS/MS method described provides a reliable and high-throughput approach for the simultaneous quantification of Mephenytoin and its primary metabolites, 4'-hydroxymephenytoin and Nirvanol, in human plasma. The simple protein precipitation sample preparation, combined with the sensitivity and specificity of tandem mass spectrometry, makes this method highly suitable for clinical and research applications, including therapeutic drug monitoring and pharmacokinetic/pharmacodynamic (PK/PD) studies. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.
References
Application Notes and Protocols for Mephenytoin Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the three most common sample preparation techniques for the analysis of Mephenytoin and its metabolites in biological matrices: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Introduction
Mephenytoin, an anticonvulsant drug, requires precise and accurate quantification in biological matrices for pharmacokinetic studies, therapeutic drug monitoring, and drug development research. Effective sample preparation is a critical step to remove interfering substances and enrich the analyte of interest, thereby ensuring reliable analytical results. This document outlines validated protocols for PPT, LLE, and SPE, summarizes their performance characteristics, and provides visual workflows to aid in method selection and implementation.
Metabolic Pathway of Mephenytoin
Mephenytoin is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C19. The major metabolic pathway is aromatic hydroxylation to form 4'-hydroxymephenytoin, which is then conjugated with glucuronic acid and excreted in the urine.[1] A minor pathway involves N-demethylation to Nirvanol (5-ethyl-5-phenylhydantoin).[2][3] Understanding this pathway is crucial for analytical method development, as both the parent drug and its metabolites are often monitored.
Caption: Metabolic pathway of Mephenytoin.
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing proteins from biological samples, particularly plasma and serum. It is a widely used technique in high-throughput bioanalysis.
Application Note
This protocol describes a protein precipitation method using acetonitrile for the extraction of Mephenytoin from human plasma, suitable for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
| Parameter | Mephenytoin | 4'-Hydroxymephenytoin | Nirvanol |
| Biological Matrix | Human Plasma | Human Plasma | Human Plasma |
| Linearity Range | 3 - 1500 ng/mL | 1 - 500 ng/mL | 1 - 1000 ng/mL (S-isomer), 3 - 1500 ng/mL (R-isomer) |
| Lower Limit of Quantification (LLOQ) | 3 ng/mL | 1 ng/mL | 1 ng/mL (S-isomer), 3 ng/mL (R-isomer) |
| Intra-day Precision (CV%) | < 12.4% | < 12.4% | < 12.4% |
| Accuracy (%) | 87.2 - 108.3% | 87.2 - 108.3% | 87.2 - 108.3% |
| Recovery (%) | Data not explicitly available for Mephenytoin. For 4'-OH-M, absolute recovery was 84-89%. | 84 - 89% | Data not available |
Experimental Protocol
Materials:
-
Human plasma sample
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) solution (e.g., a deuterated analog of Mephenytoin)
-
Vortex mixer
-
Centrifuge capable of at least 10,000 x g
-
Microcentrifuge tubes or 96-well collection plates
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add a specific volume of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of ACN to plasma).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully aspirate the supernatant and transfer it to a clean tube or well for LC-MS/MS analysis.
Workflow Diagram
References
Application Note: Solid-Phase Extraction of Mephenytoin from Urine
Introduction
Mephenytoin, an anticonvulsant drug, is a well-established probe for phenotyping the activity of the cytochrome P450 enzyme CYP2C19. Accurate quantification of mephenytoin and its primary metabolite, 4'-hydroxymephenytoin, in urine is crucial for clinical and pharmacological studies. Solid-phase extraction (SPE) is a robust and selective method for sample cleanup and concentration of analytes from complex biological matrices like urine, prior to analysis by chromatographic techniques. This application note provides a detailed protocol for the solid-phase extraction of mephenytoin from human urine samples. The subsequent analysis can be performed using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
Principle
This protocol utilizes a reversed-phase SPE cartridge. The non-polar sorbent retains mephenytoin and its metabolites from the aqueous urine sample, while more polar, water-soluble matrix components are washed away. The retained analytes are then eluted with an organic solvent. For enhanced selectivity, a mixed-mode cation exchange and reversed-phase cartridge can also be employed.
Experimental Protocols
Materials and Reagents
-
SPE Cartridges: C18 reversed-phase SPE cartridges (e.g., Strata C18-E) or mixed-mode cation exchange cartridges (e.g., Bond Elut Certify).
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
Phosphate Buffer (0.1 M, pH 6.0)
-
Formic Acid
-
Ammonium Hydroxide
-
β-glucuronidase (from Helix pomatia or recombinant) for hydrolysis of conjugated metabolites.
-
-
Equipment:
-
SPE Vacuum Manifold
-
Centrifuge
-
Nitrogen Evaporator
-
Vortex Mixer
-
pH Meter
-
Analytical Balance
-
Sample Pre-treatment: Enzymatic Hydrolysis
To quantify the total amount of mephenytoin metabolites, which can be present as glucuronide conjugates, enzymatic hydrolysis is recommended.
-
To 1.0 mL of urine sample, add an appropriate volume of β-glucuronidase solution in a phosphate buffer (pH 6.0).
-
Incubate the mixture at 37°C for 4 to 6 hours, or overnight.[1][2]
-
After incubation, allow the sample to cool to room temperature.
-
Centrifuge the sample to pellet any precipitate. The supernatant will be used for the SPE procedure.
Solid-Phase Extraction (SPE) Protocol
The following protocol is a general guideline and may require optimization based on the specific SPE cartridge and analytical instrumentation used.
Step 1: Cartridge Conditioning
-
Pass 3 mL of methanol through the C18 cartridge.
-
Pass 3 mL of deionized water through the cartridge.
-
Pass 2 mL of 0.1 M phosphate buffer (pH 6.0) through the cartridge. Do not allow the sorbent to go dry.[3][4]
Step 2: Sample Loading
-
Load the pre-treated urine supernatant (approximately 1-3 mL) onto the conditioned cartridge.
-
Apply a slow, consistent flow rate of about 1-2 mL/min to ensure efficient binding of the analyte to the sorbent.
Step 3: Washing
-
Wash the cartridge with 3 mL of deionized water to remove salts and other polar interferences.
-
Wash the cartridge with 2 mL of 20% methanol in water to remove less strongly retained impurities.[3][4]
Step 4: Elution
-
Elute the retained mephenytoin and its metabolites with 3 mL of methanol.[3][4] Collect the eluate in a clean collection tube.
Step 5: Eluate Post-Treatment
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the mobile phase used for the subsequent chromatographic analysis.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
Data Presentation
The following tables summarize typical performance data for the analysis of mephenytoin and related compounds from urine using SPE followed by chromatography.
Table 1: SPE Recovery Data for Structurally Similar Compounds
| Compound | SPE Cartridge | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Phenytoin | C18 | 95.4 | 1.15 | [3][4] |
| Dexamethasone | C18 | 81.1 | 3.56 | [3][4] |
Table 2: Analytical Method Performance for Mephenytoin in Urine
| Analytical Method | Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| LC-MS/MS | Mephenytoin | 15 - 10,000 | 30 | [1][5] |
| LC-MS/MS | 4'-hydroxymephenytoin | 15 - 10,000 | 20 | [1][5] |
| GC-MS | R- and S-Mephenytoin | 5 - 1,000 | N/A | [6] |
| HPLC-UV | Mephenytoin | 50 - 5,000 (µg/L) | 12.5 (µg/L) | [7] |
| HPLC-UV | 4'-hydroxymephenytoin | 500 - 100,000 | 50 | [8] |
LLOQ: Lower Limit of Quantification
Mandatory Visualization
The following diagram illustrates the experimental workflow for the solid-phase extraction of mephenytoin from a urine sample.
Caption: Workflow for Mephenytoin Solid-Phase Extraction from Urine.
References
- 1. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Extraction and Detection Method for a Chemotherapeutic Drug with Phenytoin in Biological Samples [scirp.org]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective determination of the CYP2C19 probe drug mephenytoin in human urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of S/R ratio of mephenytoin in human urine by chiral HPLC and ultraviolet detection and its comparison with gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Determination of mephenytoin and 4'-hydroxymephenytoin in urine by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of Mephenytoin by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Mephenytoin in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Mephenytoin, an anticonvulsant drug, requires precise monitoring in clinical and research settings. The described protocol outlines procedures for sample preparation, including extraction and derivatization, followed by optimized GC-MS conditions for accurate determination. This method is suitable for researchers, scientists, and professionals in drug development and clinical chemistry.
Introduction
Mephenytoin is an antiepileptic drug metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C19. Its pharmacokinetic profile exhibits significant inter-individual variability, necessitating reliable analytical methods for therapeutic drug monitoring and metabolic studies. Gas chromatography coupled with mass spectrometry offers high selectivity and sensitivity for the determination of Mephenytoin and its metabolites in complex biological samples such as plasma, serum, and urine. This document provides a comprehensive protocol for the GC-MS analysis of Mephenytoin.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from established methods for the extraction of Mephenytoin from plasma or serum.
Materials:
-
Biological matrix (e.g., plasma, serum)
-
Internal Standard (IS) solution (e.g., 5-Methyl-5-phenylhydantoin or a deuterated Mephenytoin analog like Mephenytoin-d3)[1][2]
-
Extraction buffer (if necessary, depending on the specific method being adapted)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
GC vials with inserts
Procedure:
-
Pipette 1 mL of the biological sample (plasma or serum) into a clean glass centrifuge tube.
-
Spike the sample with a known concentration of the internal standard solution.
-
Add 5 mL of methyl tert-butyl ether (MTBE) to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of a suitable solvent (e.g., methanol or ethyl acetate) for GC-MS analysis.
-
Transfer the reconstituted sample to a GC vial for injection.
Derivatization (Optional but Recommended for Improved Chromatography)
Derivatization can improve the volatility and thermal stability of Mephenytoin, leading to better chromatographic peak shape and sensitivity. Alkylation is a common approach.[2]
Materials:
-
Reconstituted sample extract
-
Derivatizing agent (e.g., Pentafluorobenzoyl chloride (PFBC) for electron-capture detection or an alkylating agent like pentyl iodide for flame ionization or mass spectrometry detection)[2][5]
-
Base (e.g., aqueous basic solution)
-
Heating block or water bath
Procedure (Example with Alkylation):
-
To the dried extract from the sample preparation step, add the derivatizing reagents. For instance, for off-column alkylation to form pentyl derivatives, one might use pentyl iodide in N,N-dimethylacetamide and an appropriate base.[2]
-
Vortex the mixture to ensure complete dissolution.
-
Heat the vial at a specified temperature (e.g., 60-70°C) for a defined period (e.g., 15-30 minutes) to allow the derivatization reaction to complete.
-
Cool the sample to room temperature before injection into the GC-MS system.
GC-MS Analysis
Instrumentation:
-
Gas Chromatograph equipped with a Mass Spectrometer (e.g., Agilent, Shimadzu, Thermo Fisher Scientific).
-
Capillary Column: A crosslinked 5% phenylmethyl silicone fused silica column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.[6][7] For enantiomeric separation, a chiral column such as Chirasil-Val may be employed.[8]
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Injection Volume: 1-2 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Transfer Line Temperature: 280°C
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis.
Selected Ions for Monitoring (m/z):
-
Mephenytoin: The presence of Mephenytoin and its metabolites can be indicated by monitoring selective ions such as m/z 58, 104, 113, 117, 165, 193, 204, and 246.[3] For stereoselective determination, m/z 104 and 189 have been utilized.[3]
-
Internal Standard: Ions specific to the chosen internal standard should be monitored.
Data Presentation
The following tables summarize the quantitative data for Mephenytoin determination from various studies.
Table 1: Linearity and Limits of Quantification (LLOQ)
| Analyte | Matrix | Linearity Range | LLOQ | Reference |
| R- and S-Mephenytoin | Urine | 5-1000 ng/mL | Not Specified | [3] |
| p-hydroxymephenytoin | Human Liver Microsomes | Not Specified | < 5 ng/mL | [5] |
| Mephenytoin | Serum | Not Specified | Not Specified | [2] |
| Desmethylmephenytoin | Serum | Not Specified | Not Specified | [2] |
| R- and S-Mephenytoin | Plasma/Blood | 50 ng/mL - 5 µg/mL | 50 ng/mL | [8] |
Table 2: Precision and Accuracy
| Analyte | Matrix | Precision (CV%) | Accuracy (% of Nominal) | Reference |
| Mephenytoin & Desmethylmephenytoin | Serum | 2-6% (Day-to-day) | Not Specified | [2] |
| R- and S-Mephenytoin | Plasma/Blood | < 8% (above 100 ng/mL) | Not Specified | [8] |
Visualizations
Caption: Workflow for Mephenytoin determination by GC-MS.
Conclusion
The Gas Chromatography-Mass Spectrometry method detailed in this application note provides a reliable and sensitive approach for the determination of Mephenytoin in biological samples. The protocol for sample preparation, including liquid-liquid extraction and optional derivatization, ensures clean sample injection and robust chromatographic performance. The specified GC-MS parameters are optimized for the separation and detection of Mephenytoin. This method is well-suited for applications in therapeutic drug monitoring, pharmacokinetic studies, and metabolic research.
References
- 1. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gas-chromatographic determination of mephenytoin and desmethylmephenytoin, after off-column alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A rapid electron-capture gas chromatographic procedure for the analysis of p-hydroxymephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GC and GC-MS procedures for simultaneous phenotyping with dextromethorphan and mephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Direct enantiomeric resolution of mephenytoin and its N-demethylated metabolite in plasma and blood using chiral capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Mephenytoin-d5 in Therapeutic Drug Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mephenytoin is an antiepileptic drug effective in the treatment of partial and generalized seizures. However, its narrow therapeutic window and significant inter-individual pharmacokinetic variability necessitate therapeutic drug monitoring (TDM) to ensure efficacy while avoiding toxicity. Mephenytoin is metabolized in the liver, primarily by the polymorphic cytochrome P450 enzyme CYP2C19, into active and inactive metabolites, including 4'-hydroxymephenytoin and nirvanol (5-ethyl-5-phenylhydantoin). The stereoselective metabolism of mephenytoin further contributes to the complexity of its pharmacokinetics. Accurate and precise quantification of mephenytoin in biological matrices is therefore crucial for effective TDM.
Stable isotope-labeled internal standards are the gold standard for quantitative analysis by mass spectrometry, as they mimic the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variations in instrument response. Mephenytoin-d5, a deuterated analog of mephenytoin, serves as an ideal internal standard for the quantification of mephenytoin in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use ensures high accuracy and precision, which are critical for reliable therapeutic drug monitoring.
Application Notes
The primary application of this compound is as an internal standard in the quantitative analysis of mephenytoin in biological matrices such as plasma, serum, and urine for the purpose of therapeutic drug monitoring. The use of a stable isotope-labeled internal standard like this compound is essential for mitigating analytical variability introduced during sample preparation and analysis.
Key Advantages of Using this compound:
-
Improved Accuracy and Precision: this compound co-elutes with mephenytoin and exhibits similar ionization efficiency, effectively compensating for variations in sample extraction, injection volume, and instrument response.
-
Correction for Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer. As this compound is chemically identical to mephenytoin, it experiences the same matrix effects, allowing for accurate correction.
-
Enhanced Method Robustness: The use of a stable isotope-labeled internal standard makes the analytical method less susceptible to day-to-day variations in instrument performance and sample preparation.
Experimental Protocols
A validated LC-MS/MS method for the quantification of mephenytoin in human plasma using this compound as an internal standard is detailed below. This protocol is a composite based on established methods for antiepileptic drug monitoring.
Sample Preparation: Protein Precipitation
-
Thaw patient plasma samples, calibrators, and quality control (QC) samples at room temperature.
-
Vortex all samples to ensure homogeneity.
-
Pipette 100 µL of each plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of a protein precipitation solution (e.g., acetonitrile) containing this compound at a concentration of 100 ng/mL.
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 20% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Mephenytoin Transition | m/z 219.1 → 134.1 |
| This compound Transition | m/z 224.1 → 139.1 |
| Collision Energy | Optimized for specific instrument (e.g., 20 eV) |
| Dwell Time | 100 ms |
Data Analysis and Quantification
-
Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of mephenytoin to this compound against the nominal concentration of the calibrators. A linear regression with a weighting factor of 1/x is typically used.
-
Quantification: The concentration of mephenytoin in patient samples and QCs is determined by interpolating their peak area ratios from the calibration curve.
Quantitative Data
The following table summarizes typical validation parameters for an LC-MS/MS method for mephenytoin quantification using this compound as an internal standard.
| Parameter | Result |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% of the nominal value |
| Recovery | > 85% |
Visualizations
Mephenytoin Mechanism of Action
Caption: Mephenytoin blocks voltage-gated sodium channels, reducing neuronal excitability.
Therapeutic Drug Monitoring Workflow
Caption: Workflow for therapeutic drug monitoring of Mephenytoin using LC-MS/MS.
Application Notes and Protocols for CYP2C19 Phenotyping using Mephenytoin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 2C19 (CYP2C19) is a critical enzyme in the metabolism of a wide array of clinically important drugs.[1][2] Genetic polymorphisms in the CYP2C19 gene can lead to significant inter-individual variability in enzyme activity, resulting in different metabolic phenotypes.[3][4] These phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers, can directly impact a drug's efficacy and potential for adverse reactions.[4][5][6] Mephenytoin has historically been a cornerstone probe substrate for determining CYP2C19 phenotype due to the stereoselective 4'-hydroxylation of its (S)-enantiomer by the CYP2C19 enzyme.[3][7] This document provides detailed application notes and protocols for performing CYP2C19 phenotyping assays using mephenytoin as a probe substrate.
Metabolic Pathway of Mephenytoin
Mephenytoin is administered as a racemic mixture of (S)- and (R)-mephenytoin. The primary metabolic pathway for (S)-mephenytoin is 4'-hydroxylation, a reaction almost exclusively catalyzed by CYP2C19.[3][7] In contrast, (R)-mephenytoin is metabolized through different pathways. Therefore, the ratio of (S)- to (R)-mephenytoin or the formation of 4'-hydroxymephenytoin can be used to determine CYP2C19 metabolic activity.[8]
Experimental Protocols
In Vitro CYP2C19 Phenotyping using Human Liver Microsomes (HLM)
This protocol describes a typical in vitro experiment to assess the metabolism of (S)-mephenytoin in human liver microsomes.
Materials:
-
Human Liver Microsomes (from various donors or pooled)
-
(S)-Mephenytoin
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Internal Standard (e.g., 4'-methoxymephenytoin)
-
LC-MS/MS system
Experimental Workflow:
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of (S)-mephenytoin in a suitable solvent (e.g., methanol or DMSO).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare the potassium phosphate buffer (100 mM, pH 7.4).
-
-
Incubation:
-
In a microcentrifuge tube, combine human liver microsomes (final protein concentration typically 0.1-0.5 mg/mL), potassium phosphate buffer, and (S)-mephenytoin (substrate concentrations can range from 1 to 400 µM to determine kinetics).[9]
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.[10]
-
-
Reaction Termination and Sample Processing:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analytical Quantification:
Data Presentation
The results of CYP2C19 phenotyping assays can be summarized in tables for clear comparison.
Table 1: Kinetic Parameters of (S)-Mephenytoin 4'-Hydroxylation by Different CYP2C19 Genotypes in Human Liver Microsomes
| CYP2C19 Genotype | Phenotype | Vmax (pmol/min/mg protein) | Km (µM) |
| 1/1 | Normal Metabolizer (NM) | 60.4 ± 32.2 | 18.8 ± 3.9 |
| 1/2 | Intermediate Metabolizer (IM) | 42.2 ± 37.5 | 23.0 ± 7.4 |
| 2/2 | Poor Metabolizer (PM) | 4.3 ± 2.9 | Not Determined |
| 1/17 | Rapid Metabolizer (RM) | 60.4 ± 32.2 | 18.8 ± 3.9 |
| 17/17 | Ultrarapid Metabolizer (UM) | 28.1 ± 6.1 | 33.4 ± 8.4 |
| Data adapted from Shirasaka et al. (2016) and de Jonge et al. (2023).[6] |
Table 2: Analytical Method Validation Parameters for Mephenytoin and its Metabolites
| Analyte | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) |
| (S)-Mephenytoin | Plasma | 3 | 3 - 1500 | < 12.4 | < 12.4 |
| (R)-Mephenytoin | Plasma | 3 | 3 - 1500 | < 12.4 | < 12.4 |
| 4'-hydroxymephenytoin | Plasma | 1 | 1 - 500 | < 12.4 | < 12.4 |
| Nirvanol | Plasma | 1 | 1 - 1000 | < 12.4 | < 12.4 |
| Mephenytoin | Urine | 30 | 15 - 10000 | 0.8 - 10.5 | 0.8 - 10.5 |
| 4'-hydroxymephenytoin | Urine | 20 | 15 - 10000 | 0.8 - 10.5 | 0.8 - 10.5 |
| Nirvanol | Urine | 30 | 15 - 10000 | 0.8 - 10.5 | 0.8 - 10.5 |
| Data compiled from various sources.[11][12][13] |
Phenotype Classification
The classification of individuals into different metabolizer phenotypes is based on the measured metabolic activity. In vivo, the urinary S/R ratio of mephenytoin is often used.
Table 3: Phenotype Classification Based on Mephenytoin Metabolism
| Phenotype | Description | Typical S/R Mephenytoin Ratio (Urine) |
| Poor Metabolizer (PM) | Significantly reduced or absent CYP2C19 activity. | > 0.9 |
| Intermediate Metabolizer (IM) | Decreased CYP2C19 activity. | Intermediate between PM and EM |
| Extensive (Normal) Metabolizer (EM) | Normal CYP2C19 activity. | < 0.9 |
| Ultrarapid Metabolizer (UM) | Increased CYP2C19 activity. | Lower than EM |
| Classification thresholds can vary between studies.[8][14][15] |
Conclusion
Mephenytoin remains a valuable probe substrate for the phenotyping of CYP2C19 activity. The protocols and data presented here provide a comprehensive guide for researchers and drug development professionals to design and execute robust in vitro and in vivo studies. Accurate phenotyping is essential for personalized medicine, enabling the optimization of drug selection and dosage to maximize efficacy and minimize adverse effects.
References
- 1. Frontiers | Comprehensive in vitro and in silico assessments of metabolic capabilities of 24 genomic variants of CYP2C19 using two different substrates [frontiersin.org]
- 2. clarityxdna.com [clarityxdna.com]
- 3. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Rapid and ultra-rapid metabolizers with CYP2C19*17 polymorphism do not respond to standard therapy with proton pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of CYP2C19 genotype on phenoconversion by concomitant medication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An in-vitro cocktail assay for assessing compound-mediated inhibition of six major cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mephenytoin as a probe for CYP2C19 phenotyping:effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phenotyping of CYP2C19 with enantiospecific HPLC-quantification of R- and S-mephenytoin and comparison with the intron4/exon5 G-->A-splice site mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantiospecific Separation of Mephenytoin and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mephenytoin, an anticonvulsant drug, undergoes stereoselective metabolism in the body, making the analysis of its individual enantiomers and their metabolites crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The two main metabolic pathways are N-demethylation to Nirvanol and aromatic hydroxylation to 4'-hydroxymephenytoin.[1] The hydroxylation is primarily catalyzed by the polymorphic enzyme CYP2C19, while N-demethylation is mainly carried out by CYP2B6.[1] This document provides detailed application notes and protocols for the enantiospecific separation of Mephenytoin and its primary metabolites, Nirvanol and 4'-hydroxymephenytoin, in biological matrices. The methods described are based on High-Performance Liquid Chromatography (HPLC) coupled with UV detection and tandem mass spectrometry (LC-MS/MS).
Metabolic Pathway of Mephenytoin
Mephenytoin is metabolized in the liver by cytochrome P450 enzymes. The S-enantiomer is preferentially hydroxylated to 4'-hydroxymephenytoin by CYP2C19, while the R-enantiomer is more slowly N-demethylated to R-Nirvanol by CYP2B6.[1]
Caption: Metabolic pathway of Mephenytoin.
Quantitative Data Summary
The following tables summarize the quantitative data for the enantiospecific analysis of Mephenytoin and its metabolites in human plasma and urine.
Table 1: HPLC-UV Method Performance [2]
| Analyte | Matrix | Lower Limit of Quantification (LLOQ) (ng/mL) | Concentration Range (ng/mL) | Intra-day CV (%) | Accuracy (%) |
| S-Mephenytoin | Plasma | 10 | 10-2000 | <13 | <+/-20 |
| R-Mephenytoin | Plasma | 10 | 10-2000 | <13 | <+/-20 |
| S-Nirvanol | Plasma | 10 | 10-2000 | <13 | <+/-20 |
| R-Nirvanol | Plasma | 10 | 10-2000 | <13 | <+/-20 |
| S-4'-OH-Mephenytoin | Plasma | 10 | 10-2000 | <13 | <+/-20 |
| R-4'-OH-Mephenytoin | Plasma | 10 | 10-2000 | <13 | <+/-20 |
Table 2: LC-MS/MS Method Performance in Plasma [3][4]
| Analyte | LLOQ (ng/mL) | Concentration Range (ng/mL) | Intra-day Precision (CV%) | Accuracy (% of nominal) |
| S-Mephenytoin | 3 | 3-1500 | <12.4 | 87.2-108.3 |
| R-Mephenytoin | 3 | 3-1500 | <12.4 | 87.2-108.3 |
| S-Nirvanol | 1 | 1-1000 | <12.4 | 87.2-108.3 |
| R-Nirvanol | 3 | 3-1500 | <12.4 | 87.2-108.3 |
| S-4'-OH-Mephenytoin | 1 | 1-500 | <12.4 | 87.2-108.3 |
| R-4'-OH-Mephenytoin | 1 | 1-500 | <12.4 | 87.2-108.3 |
Table 3: LC-MS/MS Method Performance in Urine [3][4]
| Analyte | LLOQ (ng/mL) | Concentration Range (ng/mL) | Intra-day Precision (CV%) | Accuracy (% of nominal) |
| All Compounds | 3 | 3-5000 | <6.4 | 98.9-104.8 |
Experimental Protocols
Protocol 1: Enantiospecific Separation by HPLC-UV
This protocol is based on the method described by Jansson et al. (2003) for the simultaneous enantiospecific quantitation of Mephenytoin and its metabolites in human plasma.[2]
1. Sample Preparation (Plasma)
Caption: Plasma sample preparation workflow for HPLC-UV.
-
Materials:
-
Human plasma (0.5 mL)
-
Acetonitrile
-
Internal standard solution
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Mobile phase
-
-
Procedure:
-
To 0.5 mL of human plasma, add the internal standard.
-
Precipitate proteins by adding acetonitrile.
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the HPLC system.
-
2. Chromatographic Conditions
-
Columns: A reversed-phase C(2) column in tandem with a chiral alpha(1)-acid glycoprotein (AGP) column.[2]
-
Mobile Phase: Details should be optimized based on the specific columns used. A typical mobile phase for chiral separations on an AGP column consists of a buffered aqueous solution with an organic modifier (e.g., isopropanol).
-
Flow Rate: Typically 0.9 mL/min.[5]
-
Detection: UV at 205 nm.[2]
-
Temperature: Ambient or controlled (e.g., 25°C).
Protocol 2: Enantiospecific Separation by LC-MS/MS
This protocol is based on the method by Jansson et al. (2006) for a more sensitive analysis in both plasma and urine.[3][4]
1. Sample Preparation
Caption: Sample preparation for LC-MS/MS analysis.
-
Plasma:
-
Urine:
2. Chromatographic and Mass Spectrometric Conditions
-
Column: Chiral alpha(1)-acid glycoprotein (AGP) column.[3]
-
Mobile Phase: A gradient elution is typically used. For example, a gradient with an organic fraction (acetonitrile/methanol 50:50) increasing from 10% to 90% can be employed.[6]
-
Flow Rate: A typical flow rate is around 0.4 mL/min.
-
Ionization: Electrospray ionization (ESI), often in negative mode.[6]
-
Detection: Tandem mass spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) mode.[6] Specific precursor and product ion pairs for each analyte and the internal standard need to be optimized on the specific instrument used.
Conclusion
The enantiospecific separation of Mephenytoin and its metabolites is essential for understanding its pharmacology and for clinical research. The protocols outlined in this document, utilizing both HPLC-UV and LC-MS/MS, provide robust and reliable methods for the quantitative analysis of these chiral compounds in biological matrices. The choice between the two methods will depend on the required sensitivity and the available instrumentation. The LC-MS/MS method offers significantly lower limits of quantification.[3][4] Proper validation of these methods according to regulatory guidelines is crucial before their application in clinical or research settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry [diva-portal.org]
- 5. Determination of S/R ratio of mephenytoin in human urine by chiral HPLC and ultraviolet detection and its comparison with gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting matrix effects in Mephenytoin bioanalysis
Technical Support Center: Mephenytoin Bioanalysis
Welcome to the technical support center for Mephenytoin bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in Mephenytoin bioanalysis?
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous or exogenous components in the sample matrix.[1][2] In the bioanalysis of Mephenytoin and its metabolites (e.g., 4'-hydroxymephenytoin and nirvanol) using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects can lead to ion suppression or enhancement.[3][4] This interference can compromise the accuracy, precision, and sensitivity of the assay, leading to unreliable quantitative results.[1][5] The primary culprits behind matrix effects in plasma and urine samples are often phospholipids, salts, and other endogenous substances that are not completely removed during sample preparation.[6][7][8]
Q2: How can I determine if my Mephenytoin assay is experiencing matrix effects?
There are two primary methods to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify at what points during the chromatographic run ion suppression or enhancement occurs.[1][2] A solution of Mephenytoin is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected into the LC system.[1] Any deviation from the stable baseline signal of Mephenytoin indicates the presence of interfering components.[1]
-
Quantitative Assessment (Post-Extraction Spike Method): This is the most common quantitative approach.[6] The response of Mephenytoin in a neat solution is compared to its response when spiked into an extracted blank matrix from multiple sources.[4][9] A significant difference between these responses indicates the presence of matrix effects.[1]
Q3: What are the common causes of matrix effects in Mephenytoin bioanalysis?
Common causes of matrix effects in Mephenytoin bioanalysis include:
-
Endogenous Components: Phospholipids, particularly glycerophosphocholines, are a major source of ion suppression in plasma samples.[6][7][8][10] Other endogenous substances like salts, amino acids, and metabolites can also interfere.[1]
-
Exogenous Components: Anticoagulants (e.g., Li-heparin), mobile phase additives (e.g., trifluoroacetic acid), and contaminants from plasticware can contribute to matrix effects.[1]
-
Sample Preparation: Inadequate sample cleanup can lead to the co-elution of matrix components with Mephenytoin and its metabolites.[11] Protein precipitation, while simple, is often less effective at removing phospholipids compared to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[6]
-
Chromatography: Poor chromatographic resolution between Mephenytoin and interfering matrix components is a frequent cause of ion suppression.[12]
Q4: What is a suitable internal standard (IS) for Mephenytoin analysis to compensate for matrix effects?
The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as Mephenytoin-d3 or Mephenytoin-13C,15N2.[13] A SIL-IS is considered the gold standard because it has nearly identical physicochemical properties to Mephenytoin, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[6] This co-elution allows the SIL-IS to effectively normalize for variations in the analytical process, including matrix effects.[6] If a SIL-IS is not available, a structural analog with similar chromatographic and ionization behavior can be used, but it may not compensate for matrix effects as effectively.[14]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your Mephenytoin bioanalytical method.
Problem: Poor reproducibility or inaccurate results for Mephenytoin quantification.
Step 1: Assess for the Presence of Matrix Effects
Before making significant changes to your method, it's crucial to confirm that matrix effects are the root cause of the issue.
-
Action: Perform a quantitative matrix effect assessment using the post-extraction spike method.
-
Protocol: See "Experimental Protocol 1: Quantitative Assessment of Matrix Effects."
-
Interpretation of Results: A matrix factor value significantly different from 1.0 (or 100%) indicates the presence of ion suppression (<1.0) or enhancement (>1.0).[1][9] A high coefficient of variation (%CV) across different lots of matrix suggests variability in the matrix effect.
Step 2: Optimize Sample Preparation
If matrix effects are confirmed, the first line of defense is to improve the sample cleanup process to remove interfering components.[6][15]
-
Action: Evaluate different sample preparation techniques.
-
Comparison of Techniques:
| Sample Preparation Method | Pros | Cons | Efficacy in Removing Phospholipids |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Non-selective, often results in "dirty" extracts with significant matrix effects.[6] | Low |
| Liquid-Liquid Extraction (LLE) | Good for removing non-polar interferences like phospholipids.[6] Can be optimized by adjusting pH and solvent polarity.[6] | Can be labor-intensive and may have lower analyte recovery. | Moderate to High |
| Solid-Phase Extraction (SPE) | Highly selective, provides cleaner extracts than PPT or LLE.[1] Can be automated. | More complex and expensive method development.[1] | High |
-
Recommendation: If you are currently using PPT, consider switching to LLE or SPE for a cleaner sample. For plasma samples, SPE with a mixed-mode or phospholipid removal sorbent can be particularly effective.[6][16]
Step 3: Enhance Chromatographic Separation
Optimizing the LC method can help separate Mephenytoin and its metabolites from co-eluting matrix interferences.[15]
-
Action: Modify your chromatographic conditions.
-
Strategies:
-
Change Column Chemistry: Test a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity.
-
Adjust Mobile Phase: Modifying the organic solvent (e.g., methanol vs. acetonitrile) or the pH of the aqueous phase can change the retention and elution profile of both the analyte and interferences.[10]
-
Modify Gradient: A shallower gradient can improve the resolution between closely eluting peaks.
-
Use a Divert Valve: Program a divert valve to send the highly aqueous, early-eluting portion of the run (which often contains salts and polar interferences) to waste instead of the mass spectrometer.[17]
-
Step 4: Implement an Appropriate Internal Standard
Using a suitable internal standard is critical for compensating for matrix effects that cannot be eliminated through sample preparation or chromatography.[6]
-
Action: Incorporate a stable isotope-labeled internal standard for Mephenytoin.
-
Best Practice: Mephenytoin-d3 is a commonly used SIL-IS.[13] The IS should be added to the samples as early as possible in the sample preparation workflow to account for variability in both extraction recovery and matrix effects.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting matrix effects.
Experimental Protocols
Experimental Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol details the steps to quantitatively determine the extent of matrix effects in a Mephenytoin bioassay.[9]
Objective: To calculate the Matrix Factor (MF) for Mephenytoin in the biological matrix (e.g., human plasma).
Materials:
-
Blank human plasma from at least 6 different sources.
-
Mephenytoin analytical standard.
-
Mephenytoin internal standard (e.g., Mephenytoin-d3).
-
All solvents and reagents used in the bioanalytical method.
Procedure:
-
Prepare Set 1 (Analyte in Neat Solution):
-
Prepare a solution of Mephenytoin and its IS in the final reconstitution solvent at a concentration representative of a low and high QC sample.
-
Analyze these samples via LC-MS/MS.
-
Record the peak area of Mephenytoin. This will be Response A .
-
-
Prepare Set 2 (Analyte Spiked Post-Extraction):
-
Take aliquots of blank plasma from each of the 6 sources.
-
Process these blank samples using your established extraction procedure (e.g., PPT, LLE, or SPE).
-
After extraction, evaporate the solvent and reconstitute the residue with the Mephenytoin and IS solution prepared for Set 1.
-
Analyze these samples via LC-MS/MS.
-
Record the peak area of Mephenytoin for each source. This will be Response B .
-
Calculations:
-
Calculate the Matrix Factor (MF) for each source:
-
MF = (Mean Peak Area of Mephenytoin in Set 2) / (Mean Peak Area of Mephenytoin in Set 1)
-
MF = Response B / Response A
-
-
Calculate the IS-Normalized Matrix Factor:
-
This is calculated similarly but using the peak area ratios of the analyte to the IS.
-
IS-Normalized MF = (Peak Area Ratio in Set 2) / (Peak Area Ratio in Set 1)
-
Data Interpretation:
| Matrix Factor (MF) | Interpretation |
| MF = 1.0 | No matrix effect |
| MF < 1.0 | Ion Suppression |
| MF > 1.0 | Ion Enhancement |
Acceptance Criteria (based on regulatory guidance):
-
The coefficient of variation (%CV) of the IS-normalized matrix factor from the 6 sources should be ≤15%.
Illustrative Data Summary:
| Plasma Source | Response A (Neat) | Response B (Post-Spike) | Matrix Factor (B/A) |
| 1 | 150,000 | 120,000 | 0.80 |
| 2 | 150,000 | 115,500 | 0.77 |
| 3 | 150,000 | 124,500 | 0.83 |
| 4 | 150,000 | 112,500 | 0.75 |
| 5 | 150,000 | 127,500 | 0.85 |
| 6 | 150,000 | 118,500 | 0.79 |
| Mean | 150,000 | 119,750 | 0.80 |
| %CV | - | 4.6% | 4.7% |
In this example, the mean Matrix Factor of 0.80 indicates an average of 20% ion suppression.
Experimental Protocol 2: Evaluation of Sample Preparation Techniques
Objective: To compare the effectiveness of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) in minimizing matrix effects for Mephenytoin analysis.
Procedure:
-
Spike and Process:
-
Spike a pooled lot of blank plasma with Mephenytoin at a known concentration.
-
Divide the spiked plasma into three sets of aliquots.
-
Process one set using PPT (e.g., with acetonitrile).
-
Process the second set using LLE (e.g., with methyl tert-butyl ether at an adjusted pH).[6]
-
Process the third set using SPE (e.g., with a C18 or mixed-mode cation exchange cartridge).[6]
-
-
Assess Matrix Effects and Recovery:
-
For each technique, perform the post-extraction spike experiment as described in Protocol 1 to determine the Matrix Factor.
-
Calculate the extraction recovery for each method by comparing the analyte response in the pre-spiked extracted sample to the post-spiked extracted sample.
-
Illustrative Comparative Data:
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Extraction Recovery (%) | 95.2 | 85.5 | 92.1 |
| Matrix Factor (MF) | 0.65 (35% Suppression) | 0.92 (8% Suppression) | 0.98 (2% Suppression) |
| IS-Normalized MF (%CV) | 18.5% | 8.2% | 4.5% |
Signaling Pathway of Matrix Effects
Caption: How matrix components interfere with analyte ionization.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. lcms.cz [lcms.cz]
- 8. Investigation of endogenous blood plasma phospholipids, cholesterol and glycerides that contribute to matrix effects in bioanalysis by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods, Taking TRAM-34 as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cerilliant.com [cerilliant.com]
- 15. eijppr.com [eijppr.com]
- 16. researchgate.net [researchgate.net]
- 17. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
Technical Support Center: Mephenytoin-d5 Detection by Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing mass spectrometry parameters for the detection of Mephenytoin-d5. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting parameters for mass spectrometry detection of this compound?
A1: The optimal parameters for this compound detection can vary between different mass spectrometer models. However, the following table summarizes typical starting parameters for Multiple Reaction Monitoring (MRM) mode, which can be further optimized for your specific instrument.
| Parameter | Recommended Starting Value |
| Parent Ion (Q1) | m/z 224.1 |
| Product Ion (Q3) | m/z 147.1 |
| Collision Energy (CE) | 20-30 eV |
| Declustering Potential (DP) | 50-70 V |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
Caption: Recommended starting mass spectrometry parameters for this compound detection.
Q2: How can I prepare my plasma samples for this compound analysis?
A2: Protein precipitation is a common and effective method for preparing plasma samples. A detailed protocol is provided in the "Experimental Protocols" section below. This technique involves adding a solvent like acetonitrile to the plasma sample to precipitate proteins, which are then removed by centrifugation, leaving the analyte of interest in the supernatant for injection into the LC-MS/MS system.[1][2]
Q3: I am observing a peak for Mephenytoin in my blank samples that are only spiked with this compound. What could be the cause?
A3: This issue is likely due to "isotopic crosstalk," where the isotopic distribution of the deuterated internal standard contributes to the signal of the unlabeled analyte.[3] To confirm this, prepare a blank matrix sample with only the this compound internal standard and monitor the MRM transition for unlabeled Mephenytoin. A detectable peak would indicate crosstalk. To mitigate this, ensure a sufficient mass difference (ideally ≥ 3 Da) between the analyte and the internal standard.
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of this compound.
Problem 1: Poor peak shape or tailing for this compound.
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample and reinject. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure this compound is in a single ionic form. |
| Column Contamination | Wash the column with a strong solvent or replace it if necessary. |
| Secondary Interactions | Add a small amount of a competing amine to the mobile phase. |
Caption: Troubleshooting poor peak shape for this compound.
Problem 2: Low or no signal for this compound.
| Potential Cause | Troubleshooting Step |
| Incorrect MS Parameters | Optimize the collision energy and declustering potential for this compound on your instrument. |
| Ion Suppression | Dilute the sample or improve the sample cleanup procedure to remove interfering matrix components. Infuse a solution of this compound post-column while injecting a blank matrix extract to identify regions of ion suppression. |
| Sample Degradation | Ensure proper sample storage conditions and check the stability of this compound in the matrix. |
| Instrument Contamination | Clean the ion source and mass spectrometer inlet. |
Caption: Troubleshooting low or no signal for this compound.
Problem 3: High variability in replicate injections.
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure consistent and precise execution of the sample preparation protocol for all samples. |
| Autosampler Issues | Check the autosampler for proper injection volume and ensure there are no air bubbles in the syringe. |
| LC System Instability | Check for leaks in the LC system and ensure the pump is delivering a stable flow rate. |
| Matrix Effects | Use a stable isotope-labeled internal standard (like this compound) to compensate for variability.[4] |
Caption: Troubleshooting high variability in this compound analysis.
Experimental Protocols
Protein Precipitation Protocol for Plasma Samples
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Logical troubleshooting flow for this compound analysis.
References
Addressing ion suppression in the LC-MS analysis of Mephenytoin
This guide provides troubleshooting advice and answers to frequently asked questions regarding ion suppression in the liquid chromatography-mass spectrometry (LC-MS) analysis of Mephenytoin.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the LC-MS analysis of Mephenytoin?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as Mephenytoin, is reduced by co-eluting components from the sample matrix.[1][2] This phenomenon leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of the analysis.[1][3] In bioanalytical studies, where Mephenytoin is often measured in complex matrices like plasma or urine, ion suppression can lead to inaccurate pharmacokinetic data.[3][4]
Q2: What are the common causes of ion suppression?
A2: Ion suppression is primarily caused by endogenous and exogenous components in the sample matrix that compete with the analyte for ionization in the MS source.[1] Common sources include:
-
Endogenous compounds: Salts, proteins, lipids (especially phospholipids), and metabolites from biological samples.[5][6][7]
-
Exogenous substances: Mobile phase additives, detergents, polymers leached from plasticware, and co-administered drugs.[1][4][8]
Q3: How can I determine if my Mephenytoin assay is affected by ion suppression?
A3: A common method to identify ion suppression is the post-column infusion experiment.[6][9] This involves infusing a standard solution of Mephenytoin at a constant rate into the MS while injecting a blank matrix extract through the LC system.[9] A significant drop in the Mephenytoin signal at specific retention times indicates the elution of interfering components that cause suppression.[9]
Q4: What is the difference between ion suppression and ion enhancement?
A4: Both are types of matrix effects. While ion suppression leads to a decrease in signal intensity, ion enhancement is the opposite effect, where co-eluting matrix components increase the ionization efficiency of the analyte, resulting in a higher signal.[1][2][5] Both phenomena can compromise the accuracy of quantitative analysis.[1]
Q5: Is electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) more prone to ion suppression?
A5: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[10] This is due to the ESI mechanism relying heavily on droplet charge, which can be easily competed for by matrix components.[10] APCI, being a gas-phase ionization technique, is often less affected by non-volatile matrix components.[10]
Troubleshooting Guide
Problem 1: Low or no signal intensity for Mephenytoin.
-
Possible Cause: Significant ion suppression from co-eluting matrix components.[11]
-
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[5] Transition from a simple protein precipitation method to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[5][8][11]
-
Improve Chromatographic Separation: Modify your LC method to separate Mephenytoin from the ion-suppressing regions of the chromatogram.[4] This can be achieved by adjusting the mobile phase gradient, changing the column chemistry (e.g., from C18 to a phenyl-hexyl), or altering the flow rate.[1][9]
-
Sample Dilution: A straightforward approach is to dilute the sample, which reduces the concentration of interfering matrix components.[1][10] This is only a viable option if the Mephenytoin concentration is high enough to be detected after dilution.[1]
-
Problem 2: Inconsistent and irreproducible results for quality control (QC) samples.
-
Possible Cause: Sample-to-sample variability in the matrix composition is leading to different degrees of ion suppression.[1][9]
-
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal choice for compensating for ion suppression.[1] Since it has nearly identical physicochemical properties to Mephenytoin, it will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[1][10]
-
Employ Matrix-Matched Calibrators and QCs: Preparing your calibration standards and QC samples in the same biological matrix as your unknown samples can help compensate for consistent matrix effects.[1][10]
-
Implement a Robust Sample Preparation Method: A thorough sample cleanup using SPE or LLE will minimize variability in matrix effects between samples.[1]
-
Quantitative Data Summary
The Lower Limit of Quantification (LLOQ) is a key performance characteristic of a bioanalytical method. The following table summarizes LLOQs for Mephenytoin and its metabolites from various published LC-MS/MS methods.
| Analyte | Matrix | LLOQ | Reference |
| S- and R-Mephenytoin | Plasma | 3 ng/mL | [12] |
| S- and R-4'-hydroxymephenytoin | Plasma | 1 ng/mL | [12] |
| Mephenytoin | Urine | 30 ng/mL | [13][14] |
| 4'-hydroxymephenytoin | Urine | 20 ng/mL | [13][14] |
| Nirvanol | Urine | 30 ng/mL | [13][14] |
| 4'-hydroxymephenytoin | Plasma | 2 ng/mL | [15] |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
This protocol outlines the steps to identify chromatographic regions where ion suppression occurs.[6][9]
-
Materials:
-
Syringe pump
-
Tee-union
-
Standard solution of Mephenytoin (e.g., 100 ng/mL in mobile phase)
-
Blank matrix extract (prepared using your current sample preparation method)
-
-
Procedure:
-
System Setup: Connect the outlet of the LC column to one inlet of the tee-union. Connect the syringe pump outlet to the other inlet of the tee-union. Connect the outlet of the tee-union to the MS ion source.
-
Analyte Infusion: Fill a syringe with the Mephenytoin standard solution. Set the syringe pump to a low, constant flow rate (e.g., 10-20 µL/min).
-
Data Acquisition: Begin infusing the Mephenytoin solution into the MS and acquire data in MRM or SIM mode for your analyte to establish a stable baseline signal.[9]
-
Inject Blank Matrix: Inject a blank matrix extract onto the LC column and run your standard chromatographic method.
-
Data Analysis: Monitor the Mephenytoin signal. Any significant drop in the baseline signal indicates a region of ion suppression.[9] The retention time of this dip corresponds to the elution of interfering components from the matrix.
-
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general workflow for using a reversed-phase SPE cartridge to clean up plasma samples, which can significantly reduce matrix effects.[5][7]
-
Materials:
-
Reversed-phase SPE cartridges (e.g., C18)
-
SPE vacuum manifold
-
Plasma sample
-
Internal standard solution
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., 90% methanol in water)
-
Nitrogen evaporator
-
-
Procedure:
-
Sample Pre-treatment: Thaw the plasma sample. Spike with the internal standard. Acidify the sample (e.g., with formic acid) to ensure Mephenytoin is in a charged state for better retention on the reversed-phase sorbent.
-
Cartridge Conditioning: Place the SPE cartridges on the manifold. Pass methanol through the cartridges to wet the sorbent.
-
Cartridge Equilibration: Pass water through the cartridges to prepare the sorbent for the aqueous sample.
-
Sample Loading: Load the pre-treated plasma sample onto the cartridges. Apply a slow, steady vacuum to draw the sample through the sorbent.
-
Washing: Pass the wash solution through the cartridges to remove hydrophilic interferences and salts.
-
Elution: Place clean collection tubes in the manifold. Apply the elution solvent to the cartridges to elute Mephenytoin and the internal standard.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase, vortex, and inject into the LC-MS system.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. bataviabiosciences.com [bataviabiosciences.com]
- 3. eijppr.com [eijppr.com]
- 4. researchgate.net [researchgate.net]
- 5. longdom.org [longdom.org]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Chromatographic Resolution of Mephenytoin Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution of mephenytoin enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral stationary phases (CSPs) for resolving mephenytoin enantiomers?
A1: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the enantioseparation of mephenytoin. Specific examples include Chiralcel OD-H and Chiralpak AD. Cyclodextrin-based columns, particularly those with β-cyclodextrin, have also demonstrated effective separation.[1] Additionally, protein-based phases like α1-acid glycoprotein (AGP) columns can be employed.
Q2: What are typical mobile phases used for the chiral separation of mephenytoin?
A2: The choice of mobile phase is highly dependent on the chiral stationary phase. For polysaccharide-based CSPs, normal-phase eluents like hexane/isopropanol or hexane/ethanol are common.[2] In reversed-phase mode, mixtures of acetonitrile or methanol with aqueous buffers (e.g., phosphate or acetate) are frequently used. For cyclodextrin-based columns, reversed-phase conditions with aqueous buffers containing organic modifiers are typical. The addition of small amounts of additives like acetic acid or triethylamine can improve peak shape and resolution.[3]
Q3: Can I use a C18 column to separate mephenytoin enantiomers?
A3: A standard C18 column, being achiral, cannot directly separate enantiomers. However, resolution can be achieved on a C18 column by using a chiral mobile phase additive (CMPA), such as β-cyclodextrin.[4][5] The CMPA forms transient diastereomeric complexes with the mephenytoin enantiomers, which can then be separated on the achiral stationary phase.
Q4: What is the expected elution order of mephenytoin enantiomers?
A4: The elution order of (R)- and (S)-mephenytoin is dependent on the specific chiral stationary phase and the mobile phase conditions used. It is crucial to determine the elution order for your specific method, for instance, by injecting a standard of a single enantiomer if available.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic resolution of mephenytoin enantiomers.
Problem 1: Poor or No Resolution of Enantiomers
Symptoms:
-
A single, broad peak is observed instead of two distinct peaks.
-
The two enantiomeric peaks are significantly overlapped, with a resolution value (Rs) less than 1.5.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not provide sufficient enantioselectivity for mephenytoin. Consult literature for CSPs known to resolve mephenytoin enantiomers (see FAQs). Consider screening different types of CSPs (polysaccharide, cyclodextrin, protein-based). |
| Incorrect Mobile Phase Composition | The mobile phase composition is critical for chiral recognition. Systematically vary the ratio of the organic modifier to the aqueous or non-polar component. For normal phase, adjust the alcohol concentration. For reversed-phase, alter the acetonitrile or methanol percentage.[6] |
| Suboptimal Temperature | Temperature can significantly impact enantioselectivity. Try operating the column at different temperatures (e.g., 15°C, 25°C, 40°C) to see if resolution improves. Lower temperatures often enhance enantioselectivity. |
| Inappropriate Flow Rate | A high flow rate may not allow sufficient time for interaction with the CSP. Reduce the flow rate to see if resolution improves. |
| Mobile Phase Additives are Missing or Incorrect | For basic compounds like mephenytoin, adding a small amount of a basic additive (e.g., 0.1% diethylamine or triethylamine) in normal phase, or an acidic additive (e.g., 0.1% acetic or formic acid) in reversed-phase can improve peak shape and resolution.[3] |
Problem 2: Peak Tailing or Asymmetry
Symptoms:
-
Peaks have a tailing factor greater than 1.2.
-
Peaks are asymmetrical, leading to inaccurate integration and reduced resolution.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | Residual silanols on silica-based CSPs can interact with the basic nitrogen in mephenytoin, causing tailing. Add a competing base like triethylamine or diethylamine (0.1-0.5%) to the mobile phase in normal phase mode. In reversed-phase, ensure the mobile phase pH is appropriate to suppress silanol ionization (typically pH 3-4) or use a base-deactivated column. |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample. |
| Contamination of the Column Inlet Frit | Particulate matter from the sample or system can block the frit, causing poor peak shape. Reverse flush the column (if permitted by the manufacturer) or replace the inlet frit. Using a guard column is highly recommended. |
| Mismatch between Sample Solvent and Mobile Phase | If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the mobile phase. |
Problem 3: Peak Splitting
Symptoms:
-
Each enantiomer peak appears as a doublet or has a significant shoulder.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Void or Channeling | A void at the column inlet can cause the sample to travel through different paths, resulting in split peaks. Replace the column. Using a guard column can help extend the life of the analytical column. |
| Partially Clogged Inlet Frit | Similar to causing peak tailing, a partially blocked frit can lead to peak splitting.[7] Replace the inlet frit or the column. |
| Injection Solvent Incompatibility | A strong injection solvent can cause the sample to precipitate on the column or interact unfavorably with the stationary phase. Dissolve the sample in the mobile phase or a weaker solvent. |
| Co-eluting Impurity | An impurity may be co-eluting with one or both of the mephenytoin enantiomers. Analyze a blank and a pure standard to confirm. If an impurity is present, modify the mobile phase composition to resolve it from the peaks of interest. |
Data Presentation: Comparison of HPLC Methods
The following table summarizes various reported HPLC conditions for the enantiomeric resolution of mephenytoin.
| Chiral Stationary Phase | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| β-cyclodextrin based | 250 x 4 mm, 5 µm | Acetonitrile:Water (14:86, v/v) with 0.1% Acetic Acid and 0.2% Triethylamine | 0.9 | UV, 207 nm | [3] |
| Chiralcel OD-R | 250 x 4.6 mm, 10 µm | Data not specified | Data not specified | UV, 260 nm | [1] |
| α1-acid glycoprotein (AGP) | 100 x 4.6 mm, 5 µm | Data not specified | Data not specified | UV, 260 nm | [1] |
| Supelcosil LC-8 (with CMPA) | Data not specified | Methanol-0.1 M Acetate Buffer with β-cyclodextrin | Data not specified | Not specified | [4] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC with a β-Cyclodextrin CSP
This protocol is based on the method described by Huang et al. (1998).[3][4]
1. Materials and Reagents:
-
Chiral stationary phase: β-cyclodextrin column (e.g., 250 x 4 mm, 5 µm)
-
HPLC grade acetonitrile, water, glacial acetic acid, and triethylamine
-
Racemic mephenytoin standard
-
0.45 µm membrane filters for mobile phase filtration
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (14:86, v/v) containing 0.1% glacial acetic acid and 0.2% triethylamine.
-
Flow Rate: 0.9 mL/min
-
Column Temperature: Ambient (or controlled at 25°C for better reproducibility)
-
Detection: UV at 207 nm
-
Injection Volume: 10-20 µL
3. Procedure:
-
Prepare the mobile phase by mixing the appropriate volumes of acetonitrile, water, acetic acid, and triethylamine.
-
Degas the mobile phase using sonication or vacuum filtration.
-
Equilibrate the HPLC system and the β-cyclodextrin column with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of racemic mephenytoin in the mobile phase.
-
Inject the standard solution and record the chromatogram.
-
The two enantiomers should be well-separated.
References
- 1. repository.uncw.edu [repository.uncw.edu]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Determination of S/R ratio of mephenytoin in human urine by chiral HPLC and ultraviolet detection and its comparison with gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chiral Mobile-Phase Additives in HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 6. Mobile phase optimisation in the separation of antiepileptic drugs by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Technical Support Center: Overcoming Challenges in the Synthesis of Deuterated Internal Standards
Welcome to the Technical Support Center dedicated to addressing the common hurdles encountered during the synthesis of deuterated internal standards. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing deuterated internal standards?
A1: The primary challenges in the synthesis of deuterated internal standards include:
-
Low Isotopic Enrichment: Achieving a high percentage of deuterium incorporation into the target molecule.
-
Poor Regioselectivity: Controlling the specific position(s) of deuterium labeling within the molecule.
-
Isotopic Scrambling (Back-Exchange): The unintended loss or migration of deuterium atoms during the synthesis, workup, or storage, leading to a decrease in isotopic purity.[1]
-
Chemical Purity: Ensuring the final product is free from non-deuterated starting material and other reaction byproducts.
Q2: What is the ideal number of deuterium atoms for an internal standard?
A2: Typically, an ideal deuterated internal standard should have a mass shift of at least 3 atomic mass units (amu) from the unlabeled analyte. This minimizes potential interference from the natural isotopic abundance of the analyte (e.g., ¹³C isotopes). However, the optimal number of deuterium atoms depends on the molecular weight of the analyte and the specific analytical method being used.
Q3: How can I determine the isotopic enrichment of my synthesized standard?
A3: The most common methods for determining isotopic enrichment are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[2] HRMS can distinguish between the deuterated and non-deuterated isotopologues, allowing for the calculation of isotopic enrichment.[2] ¹H NMR can show the disappearance of a proton signal at the site of deuteration, while ²H NMR directly detects and quantifies the deuterium atoms.[2]
Q4: What is "isotopic scrambling," and how can I prevent it?
A4: Isotopic scrambling, or back-exchange, is the process where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, moisture).[1] This can be minimized by:
-
Using deuterated solvents for reaction workup and purification.
-
Avoiding protic solvents (e.g., water, methanol) and acidic or basic conditions, especially with labile deuterium labels (e.g., on heteroatoms or alpha to carbonyls).[1]
-
Ensuring all glassware and reagents are anhydrous.
-
Storing the final product under an inert atmosphere and at low temperatures.
Troubleshooting Guides
Problem 1: Low Isotopic Enrichment
Symptoms:
-
Mass spectrometry analysis shows a lower-than-expected mass shift.
-
NMR analysis indicates incomplete deuteration at the target positions.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction | - Increase reaction time or temperature. - Use a higher molar excess of the deuterating agent. - Employ a more active catalyst or a stronger deuterating reagent. |
| Moisture Contamination | - Thoroughly dry all glassware before use. - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Deuterating Agent | - For reductions, consider more potent agents like lithium aluminum deuteride (LiAlD₄) over sodium borodeuteride (NaBD₄) if compatible with the substrate. - For H-D exchange, screen different catalysts (e.g., Pd, Pt, Rh) and reaction conditions. |
| Kinetic Isotope Effect | - The C-D bond is stronger than the C-H bond, which can slow down the reaction rate. Consider increasing the reaction temperature or time to overcome this effect. |
Problem 2: Poor Regioselectivity
Symptoms:
-
NMR and/or mass spectrometry data show deuterium incorporation at unintended positions.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Non-selective Reagents | - Choose a deuterating agent or catalyst known for its high regioselectivity for the specific functional group you are targeting. - For aromatic systems, consider directed ortho-metalation strategies for precise deuterium placement.[3][4] |
| Harsh Reaction Conditions | - Lower the reaction temperature to favor the kinetically controlled product. - Use milder reaction conditions (e.g., less concentrated acids/bases, lower catalyst loading). |
| Isomerization/Scrambling | - Investigate the reaction mechanism for potential rearrangement pathways that could lead to scrambling. - Minimize reaction time and temperature to reduce the likelihood of side reactions. |
Problem 3: Isotopic Scrambling (Back-Exchange)
Symptoms:
-
A decrease in isotopic purity over time, as observed by MS or NMR.
-
Inconsistent results in quantitative assays.[2]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Labile Deuterium Positions | - Avoid placing deuterium on heteroatoms (O-D, N-D, S-D) or on carbons alpha to carbonyls, as these are prone to exchange.[1] |
| Protic Solvents in Workup/Purification | - Use deuterated solvents (e.g., D₂O, CD₃OD) for extraction and washing steps. - If possible, use aprotic solvents for purification (e.g., chromatography). |
| Acidic or Basic Conditions | - Neutralize the reaction mixture carefully. - If purification requires acidic or basic conditions, minimize the exposure time. |
| Storage Conditions | - Store the final compound in an anhydrous, aprotic solvent. - Store at low temperatures (-20°C or -80°C) in a tightly sealed container under an inert atmosphere. |
Quantitative Data Summary
Table 1: Comparison of Isotopic Enrichment for Different Deuteration Methods
| Deuteration Method | Substrate Type | Deuterating Agent | Catalyst | Typical Isotopic Enrichment (%) | Reference |
| Catalytic H-D Exchange | Aromatic Compounds | D₂O | Pd/C | 80-95 | [5] |
| Benzylic C-H | D₂ | Rh(I) complex | >95 | [3] | |
| Reduction | Ketone | NaBD₄ | - | >98 | |
| Ester | LiAlD₄ | - | >98 | ||
| Acid-Catalyzed Exchange | Aromatic Compounds | CF₃COOD | - | 90-99 | [6] |
Table 2: Stability of Deuterated Compounds Under Various Conditions
| Compound Type | Condition | Observation | Reference |
| Aldosterone-d₇ (labile deuterons) | Basic solution (pH > 8) | Rapid loss of deuterium | |
| Aromatic compound with stable D | Acidic (pH 2) and basic (pH 10) media at 37°C for 24h | No significant isotopic exchange | |
| Deuterated standard in plasma | Freeze-thaw cycles (3 cycles) | Generally stable, but compound-dependent | |
| General deuterated compounds | Elevated temperature (50°C) | Increased rate of back-exchange, especially for labile deuterons | [1] |
Experimental Protocols
Protocol 1: Determination of Isotopic Enrichment by High-Resolution Mass Spectrometry (HRMS)
Objective: To accurately determine the percentage of deuterium incorporation in a synthesized internal standard.
Materials:
-
Deuterated internal standard
-
High-resolution mass spectrometer (e.g., Orbitrap, TOF)
-
Suitable solvent for sample dissolution (e.g., acetonitrile, methanol)
Methodology:
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µg/mL) of the deuterated internal standard in a suitable solvent.
-
Instrument Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
-
Set the instrument to acquire data in full scan mode with high resolution (>10,000).
-
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via an appropriate chromatographic system. Acquire the mass spectrum, ensuring sufficient signal intensity for the isotopic cluster of the molecular ion.
-
Data Analysis:
-
Identify the isotopic cluster of the molecular ion of the deuterated compound.
-
Measure the peak intensities for the monoisotopic peak and the subsequent isotopic peaks (M+1, M+2, etc.).
-
Calculate the isotopic enrichment using the following formula: Isotopic Enrichment (%) = (Sum of intensities of deuterated species) / (Sum of intensities of all isotopic species) * 100
-
Protocol 2: Deuteration of a Ketone using Sodium Borodeuteride (NaBD₄)
Objective: To synthesize a deuterated alcohol from a ketone precursor.
Materials:
-
Ketone starting material
-
Sodium borodeuteride (NaBD₄)
-
Anhydrous methanol (or ethanol)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Methodology:
-
Reaction Setup: Dissolve the ketone (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.
-
Addition of NaBD₄: Slowly add sodium borodeuteride (1.1 equivalents) to the stirred solution in small portions.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the deuterated alcohol.
Mandatory Visualizations
Caption: A logical workflow for troubleshooting common issues in the synthesis of deuterated internal standards.
Caption: A general experimental workflow for the synthesis and quality control of a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Protocol for the Ortho-Deuteration of Acidic Aromatic Compounds in D2O Catalyzed by Cationic RhIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Isotopic Cross-Contribution Between Mephenytoin and Mephenytoin-d5
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of isotopic cross-contribution between Mephenytoin and its deuterated internal standard, Mephenytoin-d5, during LC-MS/MS analysis. Accurate quantification of Mephenytoin is critical in various stages of drug development and clinical research, and minimizing this interference is paramount for reliable data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-contribution in the context of Mephenytoin and this compound analysis?
A1: Isotopic cross-contribution, also known as isotopic cross-talk, is a phenomenon in mass spectrometry where the signal from the analyte (Mephenytoin) interferes with the signal of its stable isotope-labeled internal standard (SIL-IS), this compound, or vice versa. This occurs because naturally abundant heavy isotopes (primarily ¹³C) in the Mephenytoin molecule can result in a small population of Mephenytoin molecules having a mass-to-charge ratio (m/z) that overlaps with the m/z of this compound. Specifically, if the M+4 or M+5 isotope peak of Mephenytoin is significant, it can contribute to the signal of this compound, leading to an overestimation of the internal standard's response and, consequently, an underestimation of the Mephenytoin concentration.
Q2: Why is this compound used as an internal standard for Mephenytoin analysis?
A2: A deuterated internal standard like this compound is considered the "gold standard" for quantitative bioanalysis using LC-MS/MS.[1][2] This is because it is chemically and physically very similar to the analyte, Mephenytoin. This similarity ensures that it behaves almost identically during sample preparation (e.g., extraction), chromatography, and ionization in the mass spectrometer.[1][2] By co-eluting with Mephenytoin, this compound effectively compensates for variability in these steps, leading to more accurate and precise quantification.[1]
Q3: What are the primary causes of significant isotopic cross-contribution?
A3: Several factors can exacerbate isotopic cross-contribution:
-
High Analyte Concentration: At high concentrations of Mephenytoin, the intensity of its isotopic peaks increases, making the overlap with the this compound signal more pronounced.
-
Insufficient Mass Difference: While a 5-dalton difference is generally good, a higher degree of deuteration (e.g., d7 or d10) would provide even better separation of the isotopic clusters.
-
Purity of the Internal Standard: The this compound standard may contain a small percentage of undeuterated Mephenytoin, which will directly contribute to the analyte signal.
-
Mass Spectrometer Resolution: Insufficient resolution of the mass spectrometer can make it difficult to distinguish between the isotopic peaks of Mephenytoin and the monoisotopic peak of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Mephenytoin when using this compound as an internal standard.
Issue 1: Non-linear calibration curve, particularly at the upper concentration range.
-
Possible Cause: Significant isotopic cross-contribution from high concentrations of Mephenytoin to the this compound channel.
-
Troubleshooting Steps:
-
Assess the Contribution: Prepare a high-concentration Mephenytoin standard without any this compound. Analyze this sample and monitor the MRM transition for this compound. Any signal detected will be due to isotopic contribution.
-
Optimize MRM Transitions: If possible, select a product ion for this compound that is unique and does not have a corresponding interfering fragment from Mephenytoin. This may involve re-optimizing the collision energy.
-
Adjust Internal Standard Concentration: Increasing the concentration of this compound can sometimes help to minimize the relative impact of the cross-contribution from the analyte.
-
Chromatographic Separation: While Mephenytoin and this compound are expected to co-elute, slight chromatographic separation can sometimes be achieved with high-resolution chromatography columns and optimized gradients. This is generally a less preferred option as it defeats one of the purposes of using a SIL-IS.
-
Use a Non-linear Calibration Model: If the interference is predictable and consistent, a quadratic or other non-linear regression model might provide a better fit for the calibration curve. However, the root cause of the non-linearity should be investigated first.[3]
-
Issue 2: Inaccurate and imprecise results for quality control (QC) samples.
-
Possible Cause: Variable isotopic cross-contribution across the concentration range or inconsistent performance of the LC-MS/MS system.
-
Troubleshooting Steps:
-
Verify MRM Transitions and Instrument Parameters: Ensure that the correct MRM transitions for both Mephenytoin and this compound are being used and that the mass spectrometer is properly calibrated.
-
Check for Matrix Effects: While a SIL-IS should compensate for matrix effects, severe ion suppression or enhancement can still impact accuracy. Evaluate matrix effects by comparing the response of the analyte and IS in neat solution versus in a biological matrix.
-
Evaluate Internal Standard Purity: Analyze a solution of the this compound standard to check for the presence of undeuterated Mephenytoin. If significant impurities are found, this can lead to inaccuracies.
-
Review Sample Preparation: Inconsistent extraction recovery can lead to variability. Ensure the sample preparation method is robust and reproducible.
-
Experimental Protocols
Below are recommended starting protocols for LC-MS/MS analysis of Mephenytoin using this compound as an internal standard. These should be optimized for your specific instrumentation and experimental needs.
Sample Preparation (Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.
-
Add 300 µL of acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
LC-MS/MS Method
| Parameter | Recommended Conditions |
| LC Column | C18 column (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
Table 1: Recommended MRM Transitions for Mephenytoin and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Mephenytoin | 219.1 | 134.1 | 150 | 25 |
| This compound | 224.1 | 139.1 | 150 | 25 |
Note: These are suggested starting points. The optimal collision energy and other MS parameters should be determined empirically by infusing a standard solution of each compound into the mass spectrometer.
Data Presentation
Table 2: Example of Calibration Curve Data with and without Isotopic Cross-Contribution
| Mephenytoin Conc. (ng/mL) | Analyte Response | IS Response (Ideal) | Analyte/IS Ratio (Ideal) | IS Response (with Cross-Contribution) | Analyte/IS Ratio (Observed) |
| 1 | 1000 | 100000 | 0.01 | 100000 | 0.01 |
| 10 | 10000 | 100000 | 0.1 | 100050 | 0.1 |
| 100 | 100000 | 100000 | 1 | 100500 | 0.995 |
| 1000 | 1000000 | 100000 | 10 | 105000 | 9.52 |
| 5000 | 5000000 | 100000 | 50 | 125000 | 40 |
Visualizations
Caption: Diagram illustrating isotopic cross-contribution from Mephenytoin to this compound.
Caption: Troubleshooting workflow for addressing isotopic cross-contribution issues.
References
Enhancing the recovery of Mephenytoin during sample extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the recovery of Mephenytoin during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Mephenytoin from biological samples?
A1: The most common methods for Mephenytoin extraction are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1] SPE is widely used for its ability to provide high recovery rates and clean samples, with automation capabilities. LLE is a simpler and more affordable technique that separates compounds based on their solubility in two immiscible solvents.[2]
Q2: Why is sample pre-treatment important before Mephenytoin extraction?
A2: Sample pre-treatment is crucial to disrupt the binding of Mephenytoin to plasma proteins, such as albumin.[3] This binding can significantly reduce the amount of free drug available for extraction, leading to lower recovery rates.[3] Common pre-treatment strategies include pH adjustment and protein precipitation.[3]
Q3: What factors can influence the recovery of Mephenytoin?
A3: Several factors can impact Mephenytoin recovery, including the choice of extraction method (SPE vs. LLE), the selection of solvents, the pH of the sample and solutions, and proper sample storage.[4][5][6] For instance, prolonged storage of urine samples can lead to changes in the S/R ratio of Mephenytoin, potentially affecting accurate quantification.[4][7]
Q4: How does protein binding affect Mephenytoin extraction?
A4: Mephenytoin, similar to other drugs like Phenytoin, binds to plasma proteins, primarily albumin.[8][9] Only the unbound (free) drug is pharmacologically active and available for extraction.[9] Conditions such as liver or kidney disease, as well as the presence of other drugs, can alter protein binding and affect the total amount of Mephenytoin recovered.[9]
Troubleshooting Guides
Issue 1: Low Mephenytoin Recovery with Solid-Phase Extraction (SPE)
| Possible Cause | Troubleshooting Step |
| Incomplete Disruption of Protein Binding | Prior to loading the sample onto the SPE cartridge, pre-treat the plasma or serum sample. A common method is to dilute the sample 1:1 (v/v) with a solution of 50:50 water/isopropanol to disrupt protein binding without causing significant protein precipitation.[3] Alternatively, acidifying the sample with agents like formic acid can help.[3][10] |
| Improper SPE Cartridge Conditioning | Ensure the SPE cartridge (e.g., C18) is properly conditioned. A typical conditioning sequence involves washing with methanol, followed by deionized water, and finally an equilibration step with a buffer at a specific pH (e.g., 0.1 M phosphate buffer at pH 6).[11][12] |
| Inefficient Elution | The choice and volume of the elution solvent are critical. Methanol is a common and effective elution solvent for Mephenytoin and similar compounds from C18 cartridges.[11][12] Ensure a sufficient volume of the elution solvent is used to completely elute the analyte from the sorbent. |
| Inappropriate Washing Step | The washing step is designed to remove interferences without eluting the analyte of interest. Using a wash solution that is too strong (e.g., high percentage of organic solvent) can lead to premature elution of Mephenytoin. A common wash sequence includes distilled water followed by a low concentration of methanol (e.g., 20% v/v).[11][12] |
Issue 2: Low Mephenytoin Recovery with Liquid-Liquid Extraction (LLE)
| Possible Cause | Troubleshooting Step |
| Suboptimal pH of the Aqueous Phase | The pH of the sample can significantly affect the extraction efficiency of drugs.[13] Adjusting the pH of the biological sample can optimize the partitioning of Mephenytoin into the organic solvent. |
| Inappropriate Extraction Solvent | The choice of organic solvent is crucial for efficient LLE.[6] Solvents like dibutyl phthalate have been used for the LLE of similar compounds like phenytoin.[2] Experiment with different organic solvents or solvent mixtures to find the one with the best partitioning coefficient for Mephenytoin. The polarity of the solvent should be considered based on the physicochemical properties of Mephenytoin.[6] |
| Formation of Emulsions | Emulsions at the interface of the aqueous and organic layers can trap the analyte and lead to poor recovery. To break emulsions, try centrifugation, adding salt to the aqueous phase, or gentle agitation instead of vigorous vortexing.[1] |
| Incomplete Phase Separation | Ensure complete separation of the aqueous and organic phases before collecting the organic layer. Incomplete separation can lead to the inclusion of the aqueous phase and a lower concentration of the analyte in the final extract. |
Quantitative Data Summary
The following tables summarize recovery data for Phenytoin, a structurally similar compound to Mephenytoin, using different extraction methods. This data can serve as a reference for optimizing Mephenytoin extraction.
Table 1: Phenytoin Recovery using Solid-Phase Extraction (SPE)
| SPE Cartridge | Biological Matrix | Conditioning Solvents | Wash Solvents | Elution Solvent | Average Recovery (%) | Reference |
| C18 | Urine | 1. Methanol (3.0 mL) 2. DI Water (2.0 mL) 3. 0.1 M Phosphate Buffer, pH 6 (2.0 mL) | 1. Distilled Water (3.0 mL) 2. 20% Methanol (v/v) (2.0 mL) | Methanol (3.0 mL) | 95.4 | [11][12] |
Table 2: Phenytoin Recovery using Different Extraction Techniques
| Extraction Method | Biological Matrix | Extraction Solvent/Device | Average Recovery (%) | Reference |
| Liquid-Liquid Extraction | Buffer and Albumin Samples | Dibutyl Phthalate | Partial to Complete | [2] |
| Solid-Phase Microextraction | Buffer and Albumin Samples | Spintip C18 | Exhaustive | [2] |
| Solid-Phase Microextraction | Buffer and Albumin Samples | Spintip C8 | ~50% from albumin | [2] |
| Ultrafiltration | Buffer and Albumin Samples | Centrifree devices | High | [2] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Mephenytoin
This protocol is adapted from a method developed for Phenytoin extraction from urine samples and can be optimized for Mephenytoin.[11][12]
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 3.0 mL of methanol.
-
Follow with 2.0 mL of deionized water.
-
Equilibrate the cartridge with 2.0 mL of 0.1 M phosphate buffer (pH 6.0).
-
-
Sample Loading:
-
Load 3.0 mL of the pre-treated urine sample onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 3.0 mL of distilled water to remove polar interferences.
-
Follow with a second wash using 2.0 mL of 20% (v/v) methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute the Mephenytoin from the cartridge with 3.0 mL of methanol.
-
-
Sample Concentration:
-
Dry the eluted sample under a gentle stream of nitrogen gas.
-
Reconstitute the dried residue in 1.0 mL of a suitable solvent (e.g., methanol or mobile phase) for analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Mephenytoin
This is a general protocol for LLE that can be adapted for Mephenytoin extraction.
-
Sample Preparation:
-
To 1.0 mL of the biological sample (e.g., plasma, urine), add an appropriate internal standard.
-
Adjust the pH of the sample as required to optimize extraction.
-
-
Extraction:
-
Add 5.0 mL of a suitable water-immiscible organic solvent (e.g., ethyl acetate, hexane, or a mixture).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the sample at approximately 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Collection and Evaporation:
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small volume of mobile phase or a suitable solvent for analysis.
-
Visualizations
Caption: Solid-Phase Extraction (SPE) Workflow for Mephenytoin.
Caption: Liquid-Liquid Extraction (LLE) Workflow for Mephenytoin.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of liquid–liquid extraction, microextraction and ultrafiltration for measuring free concentrations of testosterone and phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. Mephenytoin as a probe for CYP2C19 phenotyping:effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Plasma protein binding of phenytoin in health and disease: relevance to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of UPLC–MS/MS method for the simultaneous quantification of valproic acid and phenytoin in human plasma and application to study pharmacokinetic interaction in epilepsy patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Extraction and Detection Method for a Chemotherapeutic Drug with Phenytoin in Biological Samples [scirp.org]
- 12. scirp.org [scirp.org]
- 13. researchgate.net [researchgate.net]
Mephenytoin Calibration Curve Linearity: A Technical Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address poor linearity in Mephenytoin calibration curves.
Troubleshooting Guides
Poor linearity in a Mephenytoin calibration curve can arise from various factors, from sample preparation to data analysis. This guide provides a systematic approach to identifying and resolving these issues.
Q1: My Mephenytoin calibration curve is non-linear at higher concentrations. What are the potential causes and how can I fix it?
This is a common issue often related to the analytical instrument's limitations.
Possible Causes:
-
Detector Saturation: The most frequent cause of non-linearity at high concentrations is the saturation of the mass spectrometer's detector.[1][2] When the analyte signal exceeds the detector's linear dynamic range, the response no longer increases proportionally with concentration. For some instruments, this can occur at signal responses around 1E+6 counts per second (cps).[1][2]
-
Ionization Source Saturation: At high analyte concentrations, the electrospray ionization (ESI) source can become saturated, leading to inefficient ionization and a plateauing of the signal.
-
Analyte-Related Issues: Formation of dimers or multimers at high concentrations can lead to a non-linear response.[2]
Troubleshooting Steps:
-
Review Instrument Response: Check the absolute analyte response for your highest calibration standards. If it exceeds the known linear range of your detector, saturation is the likely cause.
-
Dilute High-Concentration Samples: If sample dilution is a viable option in your workflow, this is the most straightforward solution to bring the analyte concentration back within the linear range of the assay.[1]
-
Optimize Mass Spectrometry Parameters:
-
Use a Less Intense Transition: If multiple product ions are available for your selected reaction monitoring (SRM) experiment, choose a less abundant transition for quantification to reduce the signal intensity.[2]
-
Adjust Instrument Settings: Reduce the detector gain or adjust other instrument parameters to decrease sensitivity.
-
-
Employ a Multiple SRM Channel Approach: Monitor two SRM channels for Mephenytoin: one with high intensity for lower concentrations and a second, less intense one for higher concentrations. This can significantly extend the linear dynamic range.[1][2]
-
Consider a Non-Linear Regression Model: If the non-linearity is predictable and reproducible, using a quadratic (second-order polynomial) regression model can be an option. However, the use of non-linear models can be controversial in regulated bioanalysis and requires proper justification.[1][3][4]
Q2: I'm observing inconsistent and poor linearity across my entire Mephenytoin calibration curve, not just at the high end. What should I investigate?
Inconsistent linearity across the curve often points to issues with sample preparation, chromatography, or the stability of the analyte.
Possible Causes:
-
Matrix Effects: Co-eluting endogenous compounds from the biological matrix (e.g., plasma, urine) can interfere with the ionization of Mephenytoin, causing ion suppression or enhancement.[5][6][7] This can lead to significant variability and poor linearity.
-
Mephenytoin Instability: Mephenytoin can degrade under certain conditions, such as improper pH or storage temperatures.[8][9] Degradation of the analyte in standards or samples will lead to inaccurate results.
-
Suboptimal Chromatographic Conditions: Poor peak shape (e.g., broadening, splitting, or tailing) can negatively impact the accuracy of peak integration and, consequently, the linearity of the calibration curve.[10] This can be caused by column contamination, inappropriate mobile phase, or injection solvent issues.[11][12]
-
Improper Internal Standard (IS) Use: An ideal internal standard should co-elute with the analyte and experience similar matrix effects. A stable isotope-labeled (SIL) internal standard is highly recommended to compensate for variability in sample preparation and instrument response.[1][4]
Troubleshooting Steps:
-
Evaluate and Optimize Sample Preparation:
-
The goal is to remove as many interfering matrix components as possible.[12]
-
Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
-
If you are using PPT, which is a simpler but less clean method, consider optimizing it or switching to LLE or SPE for cleaner extracts.
-
-
Assess Mephenytoin Stability:
-
Ensure that stock and working solutions are stored correctly. (S)-Mephenytoin is stable for at least two years when stored at -20°C as a solid.[13] Aqueous solutions are not recommended for storage for more than one day.[13][14]
-
Mephenytoin's stability can be pH-dependent; it is known to degrade in acidic and alkaline conditions.[8] Ensure the pH of your samples and solutions is appropriate.
-
-
Optimize Chromatographic Method:
-
Mobile Phase: Ensure the mobile phase composition and pH are optimal for Mephenytoin. A common mobile phase for LC-MS/MS analysis of Mephenytoin involves a mixture of acetonitrile or methanol with water, often with additives like formic acid or ammonium acetate to improve ionization.[15]
-
Column: Use a suitable column and ensure it is not contaminated or degraded. A C18 column is frequently used for Mephenytoin analysis.[15][16]
-
Injection Solvent: The injection solvent should be compatible with the mobile phase to ensure good peak shape. A stronger injection solvent than the mobile phase can cause peak distortion.[11]
-
-
Verify Internal Standard Performance:
-
If not already in use, switch to a stable isotope-labeled internal standard for Mephenytoin.
-
Check the IS response across all samples. A highly variable IS response can indicate problems with sample preparation or instrument performance.
-
Frequently Asked Questions (FAQs)
Q3: What are the typical LC-MS/MS parameters for Mephenytoin analysis?
While optimal parameters are instrument-dependent, a good starting point for method development can be derived from published literature.
| Parameter | Typical Value/Condition | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [15] |
| Mobile Phase A | 0.1% Formic Acid in Water | [15] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | [15] |
| Column | C18 (e.g., Kinetex EVO C18, Aquasil C18) | [15][16] |
| Internal Standard | Stable Isotope-Labeled Mephenytoin | [1][4] |
Q4: How can I prepare my Mephenytoin calibration standards?
Proper preparation of calibration standards is critical for achieving a linear and accurate calibration curve.
| Step | Procedure | Considerations | Reference |
| Stock Solution | Dissolve solid (S)-Mephenytoin in an organic solvent like DMSO, ethanol, or methanol. | (S)-Mephenytoin is sparingly soluble in aqueous buffers. For maximum solubility in aqueous buffers, first dissolve it in DMSO and then dilute with the aqueous buffer. | [13][14] |
| Working Solutions | Prepare serial dilutions of the stock solution in the same solvent. | [17] | |
| Calibration Standards | Spike the appropriate biological matrix (e.g., blank plasma) with the working solutions to achieve the desired concentration range. | The matrix used for calibration standards should match the matrix of the unknown samples to account for matrix effects. | [17] |
Q5: What should I do if I suspect matrix effects are causing my linearity issues?
A systematic evaluation is necessary to confirm and mitigate matrix effects.
Experimental Protocol: Post-Column Infusion Test for Matrix Effects
This experiment helps to identify regions in the chromatogram where co-eluting matrix components cause ion suppression or enhancement.
-
Setup:
-
Infuse a standard solution of Mephenytoin at a constant flow rate into the LC flow stream after the analytical column, just before the mass spectrometer's ion source.
-
Inject a blank, extracted matrix sample onto the LC column.
-
-
Analysis:
-
Monitor the Mephenytoin signal. A stable baseline signal should be observed.
-
Any deviation (dip or rise) from this stable baseline during the chromatographic run indicates the elution of matrix components that are causing ion suppression or enhancement, respectively.
-
-
Interpretation:
-
If a significant dip in the Mephenytoin signal occurs at the retention time of your analyte, it confirms that matrix effects are a problem.
-
Mitigation Strategies for Matrix Effects
-
Improve Sample Cleanup: Use more rigorous extraction methods like LLE or SPE.
-
Modify Chromatography: Adjust the gradient or change the column to separate Mephenytoin from the interfering components.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[7]
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.[4]
Visualizing the Troubleshooting Process
The following diagrams illustrate the logical workflow for troubleshooting poor linearity in Mephenytoin calibration curves.
Caption: Troubleshooting workflow for poor linearity.
Caption: Workflow for addressing matrix effects.
References
- 1. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chem301 Tutorial: Nonlinear Calibration Curves [facultystaff.richmond.edu]
- 4. rsc.org [rsc.org]
- 5. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. bme.psu.edu [bme.psu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Stability of phenytoin in blood collected in vacuum blood collection tubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. zefsci.com [zefsci.com]
- 11. agilent.com [agilent.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Analytical Challenges in New Psychoactive Substance (NPS) Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the analysis of New Psychoactive Substances (NPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common analytical challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why are my immunoassay screening results for NPS frequently negative, even when I suspect the presence of these compounds?
A: This is a common issue stemming from the inherent limitations of immunoassays for NPS detection. The primary reasons for false-negative results include:
-
Limited Cross-Reactivity: Immunoassays are designed to detect specific molecular structures. The vast and ever-changing chemical diversity of NPS means that many novel compounds will not be recognized by the antibodies used in conventional drug screening kits.[1][2]
-
Outdated Assays: Commercial immunoassays may not be updated quickly enough to include targets for the latest generations of NPS.[1][2]
-
High Potency of NPS: Many NPS are potent at very low concentrations, which may fall below the limit of detection for some immunoassays.[2]
Troubleshooting:
-
Confirm with a More Specific Method: Always consider immunoassay results as presumptive.[3][4][5] Confirmation using a more specific technique like mass spectrometry (MS) is crucial.
-
Evaluate Assay Specificity: Review the manufacturer's data on cross-reactivity for the specific NPS classes you are investigating. Some assays may have better cross-reactivity for certain groups, such as NPS benzodiazepines.[6][7][8]
-
Consider Alternative Screening: For broader screening, consider techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) which offers greater sensitivity and specificity.[9]
Q2: I am struggling to differentiate between positional isomers of a synthetic cathinone using my current LC-MS method. What can I do to improve separation?
A: The co-elution of positional isomers is a significant challenge in NPS analysis. Here are some strategies to enhance chromatographic separation:
-
Optimize the Chromatographic Gradient: A shallower gradient can increase the separation time and improve the resolution between closely eluting isomers. Experiment with different gradient profiles and solvent compositions.
-
Change the Stationary Phase: Not all columns are created equal. If you are using a standard C18 column, consider switching to a column with a different stationary phase chemistry, such as a biphenyl or pentafluorophenyl (PFP) phase, which can offer different selectivity for aromatic compounds.
-
Adjust Mobile Phase pH: For ionizable compounds like cathinones, altering the pH of the mobile phase can change their retention characteristics and improve separation.
-
Consider Supercritical Fluid Chromatography (SFC): SFC can sometimes provide better resolution for isomeric compounds compared to traditional liquid chromatography.[1]
Q3: My mass spectrometry data for an unknown NPS is complex, and I'm having trouble with structural elucidation. How can I improve my confidence in identification?
A: Identifying completely novel psychoactive substances is a major hurdle. High-resolution mass spectrometry (HRMS) is a powerful tool for this purpose.
-
Utilize Accurate Mass Data: HRMS instruments like Time-of-Flight (TOF) or Orbitrap provide highly accurate mass measurements, which allow you to determine the elemental composition of the parent ion and its fragments.[10]
-
Employ Data-Independent Acquisition (DIA): DIA modes, such as SWATH, allow for the acquisition of MS/MS data for all precursor ions in a sample, creating a digital record that can be retrospectively analyzed.[11] This is invaluable for identifying compounds that were not initially targeted.
-
Leverage Spectral Libraries: Compare your experimental MS/MS spectra against established spectral libraries for NPS. Several forensic and toxicology libraries are available.
-
In Silico Fragmentation: Use computational tools to predict the fragmentation patterns of suspected structures and compare them with your acquired data.
Troubleshooting Guides
Guide 1: Poor Extraction Efficiency from Biological Matrices
| Symptom | Possible Cause | Troubleshooting Steps |
| Low recovery of NPS from urine or blood samples. | Inappropriate pH during liquid-liquid extraction (LLE). | Optimize the pH of the aqueous phase to ensure the analyte is in a neutral form for efficient extraction into the organic solvent. For basic NPS like phenethylamines, an alkaline pH is generally required.[12] |
| Inefficient solid-phase extraction (SPE). | Ensure the SPE cartridge is appropriate for the analyte's polarity. Mixed-mode cartridges can be effective for a broader range of NPS.[12] Optimize the wash and elution steps. | |
| Significant matrix effects observed in LC-MS/MS analysis. | Co-elution of matrix components that suppress or enhance ionization. | Improve sample cleanup procedures. Consider using a more selective extraction technique like immunoaffinity chromatography if available. A "dilute and shoot" approach can sometimes mitigate matrix effects for certain samples.[11] |
Guide 2: Issues with Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
| Symptom | Possible Cause | Troubleshooting Steps |
| Poor peak shape or no peak for polar NPS. | The compound is not volatile enough or is thermally labile. | Derivatization is often necessary for polar compounds containing hydroxyl or amine groups to increase their volatility and thermal stability.[12] |
| Inability to analyze certain classes of NPS. | Thermal degradation of the analyte in the injector port. | LC-MS is generally preferred for thermolabile compounds like some synthetic cannabinoids.[12] |
| Large or polar molecules not vaporizing. | GC-MS is not suitable for large, non-volatile molecules like synthetic cannabinoid glucuronides.[12] |
Experimental Protocols
Protocol 1: General Workflow for NPS Screening in Urine using LC-HRMS
This protocol outlines a general approach for the non-targeted screening of NPS in urine samples.
-
Sample Preparation:
-
To 1 mL of urine, add 10 µL of an internal standard mix.
-
Perform enzymatic hydrolysis to cleave glucuronide conjugates.
-
Conduct a solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge to clean up the sample and concentrate the analytes.
-
Elute the analytes and evaporate the solvent to dryness.
-
Reconstitute the residue in a mobile phase-compatible solvent.
-
-
LC-HRMS Analysis:
-
Liquid Chromatography: Use a reversed-phase C18 or similar column with a gradient elution program. The mobile phase typically consists of water and acetonitrile or methanol with a modifier like formic acid or ammonium formate.
-
High-Resolution Mass Spectrometry: Operate the mass spectrometer in a data-independent acquisition (DIA) mode to collect full scan and MS/MS data for all ions within a specified mass range.
-
-
Data Analysis:
-
Process the acquired data using specialized software to detect peaks and generate potential elemental compositions from the accurate mass measurements.
-
Search the MS/MS spectra against a comprehensive NPS spectral library for identification.
-
For unknown compounds, perform manual interpretation of the fragmentation pattern and use in silico tools to propose candidate structures.
-
Visualizations
Caption: General workflow for the analysis of New Psychoactive Substances.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical value of analytical testing in patients presenting with new psychoactive substances intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brjac.com.br [brjac.com.br]
- 4. Analytical challenges for identification of new psychoactive substances: a literature-based study for seized drugs - Kent Academic Repository [kar.kent.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood [cfsre.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Novel Psychoactive Substances (NPS) analysis [sciex.com]
- 10. sciex.jp [sciex.jp]
- 11. Developments in high-resolution mass spectrometric analyses of new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurachem.org [eurachem.org]
Validation & Comparative
A Comparative Guide to Mephenytoin Quantification: Method Validation Aligned with FDA Guidelines
For researchers, scientists, and professionals in drug development, the accurate quantification of therapeutic agents is paramount. This guide provides a comparative overview of bioanalytical method validation for Mephenytoin, a probe substrate for the cytochrome P450 enzyme CYP2C19, with a focus on adhering to the principles outlined in the U.S. Food and Drug Administration (FDA) and International Council for Harmonisation (ICH) M10 guidelines on bioanalytical method validation.[1][2][3][4] The following sections detail experimental protocols, present comparative data from various validated methods, and illustrate the validation workflow.
Comparative Performance of Mephenytoin Quantification Methods
The primary analytical technique for Mephenytoin quantification in biological matrices is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), owing to its high sensitivity and selectivity.[5][6][7][8] Gas chromatography-mass spectrometry (GC-MS) has also been utilized.[9][10] Below is a summary of validation parameters from published studies, providing a snapshot of expected performance.
Table 1: Comparison of LC-MS/MS Method Validation Parameters for Mephenytoin Quantification
| Parameter | Method 1 (Urine)[5][7] | Method 2 (Plasma & Urine)[6] |
| Linearity Range | 15-10,000 ng/mL | Plasma: 1-1500 ng/mLUrine: 3-5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 30 ng/mL | Plasma: 3 ng/mLUrine: 3 ng/mL |
| Intra-day Precision (%CV) | 0.8-10.5% | Plasma: <12.4%Urine: <6.4% |
| Inter-day Precision (%CV) | 0.8-10.5% | Not Reported |
| Intra-day Inaccuracy/Accuracy (%) | Did not exceed 9.5% | Plasma: 87.2-108.3%Urine: 98.9-104.8% |
| Inter-day Inaccuracy/Accuracy (%) | Did not exceed 9.5% | Not Reported |
| Internal Standard | 4'-methoxymephenytoin | Not explicitly stated |
Table 2: Comparison of GC-based Method Validation Parameters for Mephenytoin Quantification
| Parameter | Method 3 (GC-MS in Serum)[10] | Method 4 (GC-ECD in Liver Microsomes)[9] |
| Linearity Range | 5-20 mg/L (Mephenytoin)10-40 mg/L (Desmethylmephenytoin) | Not explicitly stated |
| Lower Limit of Detection (LOD) | Not Reported | < 5 ng/mL |
| Within-run Precision (%CV) | ~2-6% (at therapeutic concentrations) | Not Reported |
| Between-day Precision (%CV) | ~2-6% (at therapeutic concentrations) | Not Reported |
| Analytical Recovery (%) | 96-101% | Not Reported |
| Internal Standard | 5-methyl-5-phenylhydantoin | Dextrorphan |
Detailed Experimental Protocols
A robust and reliable bioanalytical method is the foundation of accurate pharmacokinetic and toxicokinetic studies.[2][4] The following is a representative LC-MS/MS protocol for the quantification of Mephenytoin in human plasma, synthesized from established methods.[6][8]
Protocol: Quantification of Mephenytoin in Human Plasma by LC-MS/MS
1. Sample Preparation
-
To 100 µL of human plasma, add 200 µL of acetonitrile containing the internal standard (e.g., 4'-methoxymephenytoin).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
HPLC System: Agilent 1290 HPLC system or equivalent.[11]
-
Column: Chiral alpha(1)-acid glycoprotein (AGP) column or a suitable C18 column (e.g., 100 x 3 mm, 5 µm).[5][6]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile/methanol (50:50, v/v) (B).[5][11]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.[11]
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Sciex QTRAP 5500 or equivalent triple quadrupole mass spectrometer.[11]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[11]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions:
-
Mephenytoin: Monitor appropriate precursor to product ion transition.
-
Internal Standard: Monitor appropriate precursor to product ion transition.
-
4. Method Validation Parameters
The method should be validated according to FDA and ICH M10 guidelines, assessing selectivity, specificity, matrix effect, calibration curve, range, accuracy, precision, carryover, dilution integrity, and stability.[2][3]
Visualizing the Bioanalytical Method Validation Workflow
The following diagram illustrates the logical flow of the bioanalytical method validation process as stipulated by the FDA.
Caption: FDA Bioanalytical Method Validation Workflow.
This comprehensive approach to method validation ensures the generation of reliable data for pharmacokinetic and other studies submitted to regulatory authorities. The choice between LC-MS/MS and GC-based methods will depend on the specific requirements of the study, including sensitivity needs, sample matrix, and available instrumentation.
References
- 1. labs.iqvia.com [labs.iqvia.com]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A rapid electron-capture gas chromatographic procedure for the analysis of p-hydroxymephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Mephenytoin assays with different internal standards
The accurate quantification of Mephenytoin, a probe substrate for the cytochrome P450 enzyme CYP2C19, is crucial in both clinical and research settings for phenotyping studies. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction efficiency, injection volume, and ionization response. This guide provides a cross-validation of Mephenytoin assays utilizing different internal standards, supported by experimental data from various studies.
Data Summary
The performance of several internal standards in Mephenytoin assays is summarized below. The data is compiled from various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography (GC) methods.
| Internal Standard | Analytical Method | Matrix | Linearity (ng/mL) | Precision (%CV) | Accuracy (%) | Reference |
| 4'-methoxymephenytoin | LC-MS/MS | Urine | 15 - 10,000 | Intra-day: 0.8-10.5, Inter-day: 0.8-10.5 | Intra-day & Inter-day: ≤ 9.5% inaccuracy | [1][2] |
| (±)-4-Hydroxy Mephenytoin-d3 | LC-MS/MS | Hepatocyte Incubation Medium | 10 - 120 (for S-4'-Hydroxy mephenytoin) | Intra-day: < 14, Inter-day: < 15 | 98 - 114 | [3] |
| Dextrorphan | LC-MS/MS | Rat Liver Microsomes | 10 - 2000 (for 4'-hydroxymephenytoin) | Intra-day & Inter-day: 2-12 | 93 - 119 | [4] |
| Tramadol | LC-MS/MS | Human Liver Microsomes | Not Specified | Intra-day: < 6.13, Inter-day: < 6.20 | 99.13 - 103.37 | [5] |
| 5-Methyl-5-phenylhydantoin | GC | Human Serum | Not Specified | Day-to-day: ~2-6 | Not Specified | [6] |
| Phenobarbital | HPLC | Urine | Not Specified | Not Specified | Not Specified | [7] |
Experimental Protocols
The methodologies detailed below are representative of the general procedures followed in the cited studies for the analysis of Mephenytoin and its metabolites.
1. LC-MS/MS Method with 4'-methoxymephenytoin as Internal Standard [1][2]
-
Sample Preparation: 50 μL of urine is diluted with a buffered β-glucuronidase solution and incubated at 37°C for 6 hours. Following incubation, methanol containing the internal standard, 4'-methoxymephenytoin, is added.
-
Chromatographic Separation: A Thermo Electron Aquasil C18 column (100 x 3 mm, 5 µm) is used with a gradient flow. The mobile phase consists of an organic fraction (acetonitrile/methanol 50:50) that increases from 10% to 90%.
-
Mass Spectrometry: Quantification is achieved using a triple-stage mass spectrometer (TSQ Quantum, Thermo Electron) with negative electrospray ionization in the selected reaction monitoring (SRM) mode.
2. LC-MS/MS Method with (±)-4-Hydroxy Mephenytoin-d3 as Internal Standard [3]
-
Sample Preparation: Samples from hepatocyte incubation medium are processed by solid-phase extraction (SPE) using Oasis SPE extraction cartridges.
-
Chromatographic Separation: Chromatographic separation is performed prior to mass spectrometric analysis.
-
Mass Spectrometry: The metabolites are quantified using the corresponding stable isotope-labeled internal standards by positive electrospray ionization with multiple reaction monitoring.
3. GC Method with 5-Methyl-5-phenylhydantoin as Internal Standard [6]
-
Sample Preparation: Mephenytoin and its metabolite, desmethylmephenytoin, are extracted from human serum by adsorption onto charcoal. This is followed by off-column derivatization to their pentyl derivatives.
-
Chromatographic Separation: Gas-liquid chromatography is used for the separation of the derivatized analytes.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the cross-validation of Mephenytoin assays with different internal standards.
Caption: Workflow for cross-validating Mephenytoin assays.
Discussion
The selection of an internal standard is a critical step in bioanalytical method development. The ideal IS should co-elute with the analyte, have similar ionization and extraction characteristics, and not be present in the biological matrix.
-
Stable Isotope-Labeled Internal Standards: Deuterated internal standards, such as (±)-4-Hydroxy Mephenytoin-d3, are often considered the "gold standard" as their physicochemical properties are very similar to the analyte, leading to better compensation for matrix effects and variability during sample processing and analysis.[3]
-
Structural Analogs: When a stable isotope-labeled IS is not available, a structural analog can be a suitable alternative. 4'-methoxymephenytoin and 5-Methyl-5-phenylhydantoin are examples of structural analogs used in Mephenytoin assays.[1][2][6] These compounds are expected to have similar chromatographic behavior and extraction recovery to Mephenytoin.
-
Other Compounds: In some cases, unrelated compounds like dextrorphan and tramadol have been used as internal standards in cocktail studies that include Mephenytoin as one of the probes.[4][5] While this approach can be successful, it requires careful validation to ensure that the IS adequately tracks the analyte of interest.
The cross-validation of Mephenytoin assays with different internal standards highlights the importance of selecting an appropriate IS to ensure the accuracy and reliability of the results. While stable isotope-labeled internal standards are generally preferred, structural analogs can also provide robust performance. The choice of IS should be based on a thorough validation that assesses linearity, precision, accuracy, and the ability of the IS to compensate for analytical variability. The data and protocols presented in this guide can serve as a valuable resource for researchers and scientists in the development and validation of Mephenytoin assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. A high-throughput inhibition screening of major human cytochrome P450 enzymes using an in vitro cocktail and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Guide to Inter-laboratory Comparison of Mephenytoin Proficiency Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating inter-laboratory performance in the quantification of Mephenytoin. It outlines common analytical methodologies, presents a model for comparative data analysis, and visualizes key experimental and metabolic pathways to support robust and reproducible research in therapeutic drug monitoring (TDM) and clinical studies.
Comparative Performance Data
Proficiency testing (PT) or external quality assessment (EQA) is crucial for ensuring the accuracy and reliability of Mephenytoin quantification across different laboratories. Participating laboratories analyze identical blind samples, and their results are compared against established target concentrations.
Below is a summary table representing hypothetical data from a Mephenytoin proficiency test. This illustrates how results from various analytical methods can be compared. Performance is often evaluated by the percent bias, which is the percentage deviation of the laboratory's reported value from the target value.
Table 1: Hypothetical Inter-laboratory Proficiency Testing Results for Mephenytoin in Human Serum
| Laboratory ID | Analytical Method | Sample ID | Target Conc. (ng/mL) | Reported Conc. (ng/mL) | Bias (%) |
| LAB-001 | LC-MS/MS | MPT-24A | 50.0 | 48.5 | -3.0% |
| LAB-001 | LC-MS/MS | MPT-24B | 250.0 | 255.0 | +2.0% |
| LAB-002 | LC-MS/MS | MPT-24A | 50.0 | 52.1 | +4.2% |
| LAB-002 | LC-MS/MS | MPT-24B | 250.0 | 241.5 | -3.4% |
| LAB-003 | GC-MS | MPT-24A | 50.0 | 54.5 | +9.0% |
| LAB-003 | GC-MS | MPT-24B | 250.0 | 265.0 | +6.0% |
| LAB-004 | Immunoassay | MPT-24A | 50.0 | 43.0 | -14.0% |
| LAB-004 | Immunoassay | MPT-24B | 250.0 | 280.0 | +12.0% |
Note: Data are for illustrative purposes only.
Experimental Protocols
The choice of analytical method significantly influences the sensitivity, specificity, and accuracy of Mephenytoin quantification. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is widely considered the gold standard due to its high specificity and sensitivity.
This protocol outlines a typical method for quantifying Mephenytoin in human serum or plasma.
-
Principle: The method utilizes protein precipitation to extract Mephenytoin and an internal standard (IS) from the biological matrix. The extract is then separated using reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
Sample Preparation:
-
Pipette 100 µL of serum/plasma sample, calibrator, or quality control (QC) sample into a microcentrifuge tube.
-
Add 20 µL of a suitable internal standard solution (e.g., isotopically labeled Mephenytoin-d5).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
Instrumentation (LC-MS/MS Parameters):
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might run from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Mephenytoin: Q1: 219.1 -> Q3: 134.1
-
This compound (IS): Q1: 224.1 -> Q3: 139.1
-
-
-
Data Analysis:
-
The concentration of Mephenytoin in the samples is determined by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations, using a linear regression model.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, though it often requires derivatization to improve the volatility and thermal stability of the analyte.
-
Principle: Mephenytoin is extracted from the sample matrix using liquid-liquid extraction (LLE) and then derivatized to make it suitable for GC analysis. The derivatized analyte is separated by gas chromatography and detected by a mass spectrometer.
-
Sample Preparation:
-
To 1 mL of serum/plasma, add an appropriate internal standard.
-
Perform a liquid-liquid extraction using an organic solvent like ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a derivatizing agent (e.g., N-Methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).
-
Heat the mixture at 60°C for 30 minutes to complete the derivatization.
-
Inject the derivatized sample into the GC-MS system.
-
Visualized Pathways and Workflows
Diagrams help clarify complex processes. Below are visualizations for a standard bioanalytical workflow and the primary metabolic pathway of Mephenytoin.
Caption: A typical bioanalytical workflow for Mephenytoin quantification.
Mephenytoin is primarily metabolized in the liver. The stereoselective 4'-hydroxylation of S-mephenytoin is the principal metabolic pathway, catalyzed almost exclusively by the cytochrome P450 enzyme CYP2C19. This makes Mephenytoin a critical probe drug for assessing CYP2C19 activity and phenotype in individuals.[1][2]
Caption: The primary metabolic pathway of S-Mephenytoin via CYP2C19.
References
Long-Term Stability of Mephenytoin in Frozen Plasma: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the stability of analytes in biological samples is paramount for accurate pharmacokinetic and toxicokinetic studies. This guide provides a comparative overview of the long-term stability of Mephenytoin in frozen plasma samples, drawing upon available data for Mephenytoin and related antiepileptic drugs. Due to a lack of extensive long-term stability studies specifically on Mephenytoin in frozen plasma, this guide synthesizes existing information and provides a recommended experimental protocol for robust stability assessment.
Comparison of Mephenytoin Stability with Other Antiepileptic Drugs
While specific long-term stability data for Mephenytoin in frozen plasma is limited, studies on other antiepileptic drugs, such as Phenytoin, provide valuable insights. Generally, antiepileptic drugs exhibit good stability in frozen plasma, particularly at temperatures of -20°C and below.
Data Summary: Stability of Antiepileptic Drugs in Frozen Plasma
| Drug | Storage Temperature | Duration | Matrix | Stability (% Recovery) | Reference |
| (S)-Mephenytoin (Crystalline Solid) | -20°C | ≥ 2 years | Solid | Stable | [1] |
| Phenytoin | -20°C | 30 days | Serum/Plasma | Stable | [2] |
| Carbamazepine | -20°C | 30 days | Serum/Plasma | Stable | [2] |
| Valproic Acid | -20°C | 30 days | Serum/Plasma | Stable | [2] |
| Lamotrigine | -20°C | 30 days | Serum/Plasma | Stable | [2] |
| Various Antiepileptics | -80°C | 1 month | Plasma | No significant degradation | [3][4] |
Note: The stability of Mephenytoin in its pure crystalline form at -20°C is documented to be at least two years[1]. While this provides a strong indication of its chemical stability, its interaction within a complex biological matrix like plasma over long periods requires specific investigation. Studies on other hydantoin derivatives like phenytoin suggest good stability at -20°C for at least 30 days[2]. For longer-term storage, -80°C is generally recommended to minimize degradation of analytes in plasma.
Experimental Protocols for Long-Term Stability Testing
To rigorously assess the long-term stability of Mephenytoin in frozen plasma, a detailed experimental protocol is essential. The following methodology is based on established practices for drug stability testing in biological matrices.
Objective: To determine the long-term stability of Mephenytoin in human plasma at different frozen storage temperatures (-20°C and -80°C) over an extended period (e.g., 1, 3, 6, 12, and 24 months).
Materials:
-
Blank human plasma (screened for interfering substances)
-
Mephenytoin analytical standard
-
Internal Standard (IS) for analytical quantification (e.g., a structurally similar, stable isotopically labeled compound)
-
Validated bioanalytical method (e.g., LC-MS/MS) for the quantification of Mephenytoin in plasma
Procedure:
-
Preparation of Quality Control (QC) Samples:
-
Spike blank human plasma with Mephenytoin at two or three different concentration levels (e.g., low, medium, and high QC).
-
Aliquots of these QC samples are prepared in appropriate storage vials.
-
-
Storage:
-
A set of QC samples is analyzed at day 0 to establish the baseline concentration.
-
The remaining aliquots are stored at the selected temperatures (-20°C and -80°C).
-
-
Analysis at Time Points:
-
At each designated time point (e.g., 1, 3, 6, 12, and 24 months), a set of QC samples from each storage temperature is thawed under controlled conditions (e.g., at room temperature or in a water bath).
-
The thawed samples are then processed and analyzed using the validated bioanalytical method along with a fresh set of calibration standards and control samples.
-
-
Data Evaluation:
-
The mean concentration of the stored QC samples at each time point is compared to the mean concentration of the day 0 samples.
-
The stability is typically expressed as the percentage of the initial concentration remaining. The analyte is considered stable if the mean concentration at each storage time point is within ±15% of the nominal concentration.
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in conducting a long-term stability study of Mephenytoin in frozen plasma.
Caption: Experimental workflow for long-term stability testing.
Caption: Logical relationship of factors affecting stability assessment.
References
A Comparative Guide to Mephenytoin-d5 and Other Deuterated Hydantoin Internal Standards in Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. This guide provides a comparative overview of Mephenytoin-d5 and other deuterated hydantoin standards, offering insights into their performance based on available experimental data.
The ideal internal standard co-elutes with the analyte, exhibits similar ionization efficiency, and compensates for variations in sample preparation and instrument response. Deuterated standards, where hydrogen atoms are replaced by deuterium, are considered the gold standard as their physicochemical properties are nearly identical to the analyte of interest.
Performance Comparison of Deuterated Hydantoin Standards
Below is a summary of quantitative performance data for Phenytoin-d10 as an internal standard for the LC-MS/MS analysis of Phenytoin. This data is compiled from a validated bioanalytical method and serves as a benchmark for the performance characteristics of deuterated hydantoin standards.
Table 1: Quantitative Performance Data for Phenytoin-d10 in Human Plasma [1][2]
| Performance Parameter | Result for Phenytoin | Result for Phenytoin-d10 (Internal Standard) |
| Recovery | 87.52% | 86.42% |
| Linearity (ng/mL) | 60 - 12000 | - |
| Correlation Coefficient (r²) | ≥ 0.9963 | - |
| Intra-day Precision (%CV) | 1.38 - 4.29 | - |
| Inter-day Precision (%CV) | 0.58 - 6.43 | - |
| Intra-day Accuracy (% Bias) | Within ± 15% | - |
| Inter-day Accuracy (% Bias) | 92.89% - 99.94% | - |
It is important to note that while the above data for Phenytoin-d10 is robust, the performance of this compound as an internal standard for Mephenytoin analysis would require a specific validation study to determine its recovery, matrix effects, and precision.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below is a typical experimental protocol for the analysis of a hydantoin drug in a biological matrix using a deuterated internal standard.
Experimental Protocol: Quantification of Phenytoin in Human Plasma using Phenytoin-d10 by LC-MS/MS[1][2]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.2 mL of human plasma, add the internal standard solution (Phenytoin-d10).
-
Vortex the sample to ensure thorough mixing.
-
Add a suitable extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex again to facilitate the extraction of the analyte and internal standard into the organic layer.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Injection Volume: Typically 5 to 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard.
-
Visualizing the Workflow
Diagrams are effective tools for understanding experimental processes and relationships.
Caption: A typical bioanalytical workflow for the quantification of an analyte using a deuterated internal standard.
Caption: A generalized signaling pathway illustrating a potential mechanism of action for a hydantoin anticonvulsant.
References
The Gold Standard for Mephenytoin Quantification: A Comparative Guide to Using Mephenytoin-d5
For researchers, scientists, and drug development professionals seeking the highest accuracy and precision in Mephenytoin quantification, the use of a deuterated internal standard like Mephenytoin-d5 has become the benchmark. This guide provides a comprehensive comparison of this method with alternative approaches, supported by experimental data, to inform your analytical decisions.
The therapeutic drug monitoring of Mephenytoin, an anticonvulsant, is crucial due to its challenging pharmacokinetic properties.[1] Achieving accurate and precise measurements is paramount for clinical efficacy and patient safety. While various analytical methods exist, the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, such as this compound, is widely regarded as the gold standard.[2] This deuterated form of Mephenytoin serves as an ideal internal standard because it co-elutes with the analyte and experiences similar ionization effects, leading to superior correction for matrix effects and variability during sample processing and analysis.[3]
Superior Accuracy and Precision with this compound
The primary advantage of employing this compound lies in the significant improvement in accuracy and precision of the quantification. The stable isotope dilution technique minimizes analytical variability, resulting in highly reliable data.
Below is a summary of performance data from a validated LC-MS/MS method utilizing a stable isotope-labeled internal standard, demonstrating the high level of accuracy and precision achievable.
| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Mephenytoin | Low QC | < 15% | < 15% | 93-119% |
| Mid QC | < 15% | < 15% | 93-119% | |
| High QC | < 15% | < 15% | 93-119% | |
| 4'-hydroxymephenytoin | Low QC | < 11% | < 12% | 93-114% |
| Mid QC | < 11% | < 12% | 93-114% | |
| High QC | < 11% | < 12% | 93-114% |
This table summarizes typical validation data for the quantification of Mephenytoin and its metabolite using an LC-MS/MS method with a stable isotope-labeled internal standard, based on FDA and EMA guidelines.[4]
Comparison with Alternative Quantification Methods
While this compound offers superior performance, other methods have been employed for Mephenytoin quantification. Understanding their limitations is key to appreciating the advantages of the stable isotope dilution approach.
| Method | Internal Standard | Advantages | Disadvantages |
| LC-MS/MS | This compound | Highest accuracy and precision, effectively corrects for matrix effects. | Higher cost of deuterated standard. |
| LC-MS/MS | 4'-methoxymephenytoin | Good performance, more readily available than some deuterated standards.[5][6] | May not perfectly mimic the ionization behavior of Mephenytoin. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | 5-Methyl-5-phenylhydantoin | Sensitive and suitable for volatile compounds. | Requires derivatization, longer analysis time, and may have lower throughput compared to LC-MS/MS.[7] |
| Cyclodextrin Micellar Electrokinetic Capillary Chromatography (CD-MECC) | Not specified | Simple approach for enantiomeric separation.[8] | May have limitations in terms of sensitivity and robustness for routine quantitative analysis. |
Experimental Protocol for Mephenytoin Quantification using this compound
A robust and reliable method for the quantification of Mephenytoin and its primary metabolite, 4'-hydroxymephenytoin, in biological matrices like plasma or urine involves protein precipitation followed by UPLC-MS/MS analysis.
1. Sample Preparation:
-
To 100 µL of plasma or urine sample, add an internal standard solution containing this compound.
-
Precipitate proteins by adding 800 µL of acetonitrile.[9]
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to pellet the precipitated proteins.[9]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.[9]
-
Reconstitute the dried extract in a suitable solvent, such as 100 µL of 0.1% trifluoroacetic acid, for injection into the UPLC-MS/MS system.[9]
2. UPLC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.9 µm particle size) is typically used.[9]
-
Mobile Phase: A gradient elution with water and methanol, both containing 0.1% formic acid, is commonly employed.[4]
-
Flow Rate: A flow rate of around 0.5 to 1 mL/min is typical.[9]
-
Gradient Example:
-
0-0.8 min: 2% methanol
-
0.8-1.5 min: Ramp to 30% methanol
-
1.5-5.0 min: Ramp to 75% methanol
-
5.0-6.0 min: Ramp to 100% methanol and hold
-
6.1-8.0 min: Return to 2% methanol for re-equilibration[9]
-
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is generally used for Mephenytoin and its metabolites.
-
Detection Mode: Selected Reaction Monitoring (SRM) is used for its high selectivity and sensitivity.[9] The mass transitions for Mephenytoin and this compound would be monitored.
-
Experimental Workflow
Caption: Workflow for Mephenytoin quantification using this compound.
References
- 1. Therapeutic Drug Monitoring of Phenytoin by Simple, Rapid, Accurate, Highly Sensitive and Novel Method and Its Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Advances in therapeutic drug monitoring with a focus on phenytoin analysis | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Advances in therapeutic drug monitoring with a focus on phenytoin analysis [edoc.unibas.ch]
- 8. Analysis of mephenytoin, 4-hydroxymephenytoin and 4-hydroxyphenytoin enantiomers in human urine by cyclodextrin micellar electrokinetic capillary chromatography: simple determination of a hydroxylation polymorphism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mephenytoin Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mephenytoin metabolism across various species, supported by experimental data. Understanding these species-specific differences is crucial for the accurate extrapolation of preclinical data to human clinical outcomes in drug development.
Executive Summary
Mephenytoin, a formerly used anticonvulsant, undergoes two primary metabolic transformations: aromatic 4'-hydroxylation and N-demethylation. The stereoselectivity and rate of these reactions exhibit significant variability among different species, primarily due to differences in the expression and activity of cytochrome P450 (CYP) enzymes, particularly orthologs of human CYP2C19. In humans, the 4'-hydroxylation of the S-enantiomer is the principal metabolic pathway and is catalyzed predominantly by CYP2C19, an enzyme known for its genetic polymorphism.[1][2] This guide will delve into the comparative rates of these metabolic pathways in humans, monkeys, rats, dogs, rabbits, and mice, providing a consolidated view of the available in vitro data.
Data Presentation: Comparative Metabolite Formation
The following tables summarize the quantitative data on the in vitro metabolism of Mephenytoin's R- and S-enantiomers in liver microsomes from various species. These data highlight the species-specific differences in the primary metabolic pathways of 4'-hydroxylation and N-demethylation.
Table 1: Comparative Rates of 4'-Hydroxylation of Mephenytoin Enantiomers in Liver Microsomes
| Species | R-Mephenytoin 4'-Hydroxylation Rate (Relative to S-enantiomer) | S-Mephenytoin 4'-Hydroxylation Rate (Relative to R-enantiomer) | Key Enzyme(s) Involved |
| Human | Lower | Preferential[3] | CYP2C19[1] |
| Monkey | Lower | Preferential (similar to humans)[3] | CYP2C orthologs[3] |
| Rat (Male) | 2 to 6 times higher[3] | Lower | CYP2C11, CYP3A2 (for R-enantiomer)[3] |
| Dog | 2 to 6 times higher[3] | Lower | Not specified |
| Rabbit | 2 to 6 times higher[3] | Lower | Not specified |
| Mouse (Female) | No significant difference | No significant difference | Not specified |
Table 2: Comparative Rates of N-Demethylation of Mephenytoin Enantiomers in Liver Microsomes
| Species | R-Mephenytoin N-Demethylation Rate (Relative to S-enantiomer) | S-Mephenytoin N-Demethylation Rate (Relative to R-enantiomer) | Key Enzyme(s) Involved |
| Human | Essentially similar for both enantiomers[4] | Essentially similar for both enantiomers[4] | CYP2C orthologs[3] |
| Monkey | Not specified | Not specified | CYP2C orthologs[3] |
| Rat (Male) | Approximately 2 times higher[3] | Lower | CYP2C11[3] |
| Dog | Approximately 2 times higher[3] | Lower | Not specified |
Key Metabolic Pathways
Mephenytoin metabolism is characterized by two main competing reactions. The following diagram illustrates these pathways.
Experimental Protocols
The data presented in this guide are primarily derived from in vitro studies using liver microsomes from different species. Below is a generalized methodology employed in these key experiments.
In Vitro Metabolism of Mephenytoin in Liver Microsomes
-
Preparation of Liver Microsomes: Liver samples are obtained from various species (e.g., human, rat, dog, monkey). The microsomal fraction, which is rich in CYP enzymes, is isolated through a process of homogenization and differential centrifugation.
-
Incubation: The liver microsomes (typically at a protein concentration of 0.05 to 0.2 mg/mL) are incubated with the R- or S-enantiomer of Mephenytoin at a specific concentration (e.g., below 0.5 mM for studying preferential S-mephenytoin hydroxylation) in a buffered solution (e.g., potassium phosphate buffer, pH 7.4).[5][6]
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), which is essential for CYP enzyme activity.[7] The incubation is carried out at 37°C for a specified period (e.g., 5 to 20 minutes), during which the formation of metabolites is linear with time and protein concentration.[6]
-
Termination of Reaction and Sample Preparation: The reaction is stopped by adding a quenching solvent, such as ice-cold methanol or dichloromethane.[5][8] An internal standard (e.g., phenobarbital) is often added for accurate quantification.[5] The mixture is then centrifuged to pellet the protein, and the supernatant containing the metabolites is collected.
-
Analytical Quantification: The formation of 4'-hydroxy-mephenytoin and Nirvanol is quantified using analytical techniques such as high-performance liquid chromatography (HPLC) with UV detection or gas chromatography (GC).[5][7]
-
Enzyme Kinetics: To determine the kinetic parameters (Km and Vmax), the incubations are performed with a range of substrate concentrations. The data are then fitted to the Michaelis-Menten equation.[7]
-
Reaction Phenotyping: To identify the specific CYP enzymes involved, experiments are conducted using recombinant human CYP enzymes or by using specific chemical inhibitors or antibodies against different CYP isoforms.[3]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vitro Mephenytoin metabolism study.
Discussion of Species-Specific Differences
The stereoselective metabolism of Mephenytoin shows remarkable differences across species, which has significant implications for preclinical to clinical translation.
-
Humans and Monkeys: Both species exhibit a preference for the 4'-hydroxylation of S-mephenytoin, a reaction primarily mediated by CYP2C19 in humans.[1][3] This similarity makes the monkey a potentially suitable model for studying the pharmacokinetics of S-mephenytoin.
-
Rats, Dogs, and Rabbits: In contrast to humans and monkeys, these species preferentially hydroxylate the R-enantiomer of Mephenytoin.[3] In rats, this pathway is significantly inhibited by antibodies against CYP3A2, indicating the involvement of this P450 isoform.[3] Furthermore, male rats and dogs show a higher rate of N-demethylation for the R-enantiomer compared to the S-enantiomer.[3] These substantial differences in metabolic pathways make these species less predictive models for human Mephenytoin metabolism.
-
Mice: Female mice show no significant difference in the 4'-hydroxylation rates between the R- and S-enantiomers.[3]
These species-specific variations in Mephenytoin metabolism underscore the importance of selecting appropriate animal models in drug development. A thorough understanding of the enzymatic basis for these differences is essential for accurately predicting human pharmacokinetics and potential drug-drug interactions.
References
- 1. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Species differences in stereoselective metabolism of mephenytoin by cytochrome P450 (CYP2C and CYP3A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Assay of mephenytoin metabolism in human liver microsomes by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An in-vitro cocktail assay for assessing compound-mediated inhibition of six major cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mephenytoin metabolism in vitro by human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative metabolism of fargesin in human, dog, monkey, mouse, and rat hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro CYP450 Cocktail Assays for Enzyme Activity and Inhibition Screening
For researchers, scientists, and drug development professionals, understanding the potential for drug-drug interactions is a critical component of preclinical studies. Cytochrome P450 (CYP) enzymes are a major source of these interactions, as they are responsible for the metabolism of a vast number of drugs. A validated CYP cocktail assay offers a high-throughput and efficient method to simultaneously assess the inhibitory potential of new chemical entities (NCEs) on multiple CYP isoforms. This guide provides a comparative overview of established CYP cocktail assays, their experimental protocols, and supporting data to aid in the selection of the most appropriate method for your research needs.
Comparison of Validated CYP Cocktail Formulations
The selection of probe substrates is a critical factor in developing a reliable CYP cocktail assay. The ideal substrate should be specific for a particular CYP isoform and have minimal interaction with other substrates in the cocktail. Below is a comparison of two commonly used CYP cocktail formulations, highlighting the target isoforms, probe substrates, and their corresponding measured metabolites.
| CYP Isoform | Cocktail Assay 1 Substrates | Metabolite Measured | Cocktail Assay 2 Substrates | Metabolite Measured |
| CYP1A2 | Phenacetin[1][2][3] | Acetaminophen[4] | Phenacetin | Acetaminophen |
| CYP2B6 | Bupropion[1] | Hydroxybupropion[4] | Bupropion | Hydroxybupropion |
| CYP2C8 | Amodiaquine[1][3] | N-desethylamodiaquine[4] | Amodiaquine | N-desethylamodiaquine |
| CYP2C9 | Tolbutamide[1] or Diclofenac[2][3][5] | 4'-hydroxytolbutamide or 4'-hydroxydiclofenac[4] | Diclofenac | 4'-hydroxydiclofenac |
| CYP2C19 | S-mephenytoin[1][2][3][5] | 4'-hydroxymephenytoin[4] | S-mephenytoin | 4'-hydroxymephenytoin |
| CYP2D6 | Dextromethorphan[1][2][3][5] | Dextrorphan[4] | Dextromethorphan | Dextrorphan |
| CYP3A4/5 | Midazolam[1][2][3][5] | 1'-hydroxymidazolam[4] | Midazolam | 1'-hydroxymidazolam |
Note: Some studies have reported the removal of certain substrates from initial cocktail formulations due to inter-substrate interactions. For instance, chlorzoxazone (CYP2E1) and bupropion (CYP2B6) were removed from an initial seven-probe cocktail in one study due to significant interactions.[2][5]
Experimental Workflow and Methodological Comparison
The general workflow for a CYP cocktail inhibition assay is a multi-step process. The diagram below outlines the key stages of a typical experiment.
References
- 1. An in vitro, high throughput, seven CYP cocktail inhibition assay for the evaluation of new chemical entities using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A sensitive and specific CYP cocktail assay for the simultaneous assessment of human cytochrome P450 activities in primary cultures of human hepatocytes using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An in-vitro cocktail assay for assessing compound-mediated inhibition of six major cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive and high-throughput LC-MS/MS method for inhibition assay of seven major cytochrome P450s in human liver microsomes using an in vitro cocktail of probe substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Mephenytoin: A Comparative Efficacy and Safety Analysis Against Other Antiseizure Medications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Mephenytoin, a hydantoin-derivative antiseizure medication, against other commonly used antiseizure drugs: Phenytoin, Carbamazepine, and Valproate. Due to the limited availability of recent, direct comparative efficacy trials for Mephenytoin, this guide emphasizes a qualitative comparison of efficacy alongside a quantitative analysis of adverse effects, based on available data.
Executive Summary
Mephenytoin, historically used for the treatment of partial and tonic-clonic seizures, shares a primary mechanism of action with Phenytoin, involving the blockade of voltage-gated sodium channels. While once a viable treatment option, its use has largely been superseded by newer agents with more favorable safety profiles. This guide synthesizes the available data to offer a comparative perspective on its pharmacological profile and clinical characteristics relative to other established antiseizure medications.
Comparative Analysis of Antiseizure Medications
The following table summarizes the key characteristics of Mephenytoin and selected comparator drugs. It is important to note the significant lack of modern, quantitative efficacy data from head-to-head clinical trials for Mephenytoin.
| Characteristic | Mephenytoin | Phenytoin | Carbamazepine | Valproate |
| Mechanism of Action | Blocks voltage-gated sodium channels, limiting repetitive firing of action potentials.[1] | Blocks voltage-gated sodium channels.[2][3] | Blocks voltage-gated sodium channels. | Multiple mechanisms including blockade of voltage-gated sodium channels and enhancement of GABAergic transmission.[4] |
| Primary Indications | Partial and tonic-clonic seizures.[1] | Partial and generalized tonic-clonic seizures, status epilepticus.[2] | Partial and generalized tonic-clonic seizures, trigeminal neuralgia, bipolar disorder. | Broad-spectrum including partial, generalized, and absence seizures; bipolar disorder; migraine prophylaxis. |
| Pharmacokinetics | Metabolized by CYP2C19, with its active metabolite, Nirvanol, having a long half-life.[5][6] | Exhibits non-linear, saturable metabolism, primarily by CYP2C9 and CYP2C19.[2] | Induces its own metabolism and affects other drugs via CYP3A4 induction. | Inhibits various CYP enzymes and glucuronidation, leading to numerous drug interactions. |
| Reported Adverse Effects (Frequency %) * | Drowsiness, rash, and in rare cases, fatal aplastic anemia.[7] Side effects seen with Phenytoin were reported to be absent in one study.[7] | Nystagmus (20-30 mg/L), Ataxia, slurred speech (30-40 mg/L), Lethargy, confusion (40-50 mg/L), Rash (17%), Fever (10%), Elevated transaminases (10%).[2][8][9] | Dizziness, drowsiness, ataxia, nausea, and vomiting are common.[10] Associated with a higher risk of adverse cardiovascular events compared to lamotrigine.[11] Discontinuation rate due to adverse events can be high (42.1% in one study).[12] | Nausea/vomiting, abdominal pain (16.3%), decreased appetite (11%), weight gain (53.1%), tremor (~10%).[13][14] Associated with a higher risk of adverse cardiovascular events compared to lamotrigine.[11] High risk of congenital malformations (around 10%) and neurodevelopmental disorders in children exposed in utero.[15][16] |
| Qualitative Efficacy | Historically considered effective for motor seizures.[17][18] A 1979 reappraisal suggested improvement in seizure control in three-quarters of patients, meriting wider use in refractory cases at the time.[7] | A long-established "miracle" drug for its time, effective for tonic-clonic and focal seizures.[4][19] | Considered a first-choice for single-drug therapy of adults with partial or generalized tonic-clonic seizures, providing complete control of partial seizures more often than primidone or phenobarbital in one study.[20] | A broad-spectrum antiseizure drug with a new therapeutic paradigm at the time of its discovery.[4] |
*Frequencies of adverse effects are based on specific studies and may not be representative of all patient populations.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and evaluation processes discussed, the following diagrams are provided.
Caption: Mechanism of action of hydantoins like Mephenytoin and Phenytoin.
Caption: Generalized workflow of a placebo-controlled, add-on clinical trial for an antiseizure medication.
Experimental Protocols
1. Study Objective: To evaluate the efficacy and safety of an investigational antiseizure medication as adjunctive therapy in patients with drug-resistant partial-onset or generalized tonic-clonic seizures.
2. Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
3. Patient Population:
- Inclusion Criteria:
- Adults (e.g., 18-65 years of age).
- Diagnosis of epilepsy with a specific seizure type (e.g., partial-onset seizures with or without secondary generalization).
- Failure to achieve seizure freedom with at least two previously tolerated and appropriately used antiseizure medications.
- On a stable dose of 1 to 3 concomitant antiseizure medications for at least 4 weeks prior to screening.
- A minimum number of seizures (e.g., 4 or more) during the baseline period.
- Exclusion Criteria:
- History of psychogenic non-epileptic seizures.
- Progressive neurological disease.
- Significant unstable medical conditions.
- Pregnancy or lactation.
- Known hypersensitivity to the investigational drug class.
4. Study Periods:
- Screening Phase: Confirmation of eligibility criteria.
- Baseline Phase (4-8 weeks): Prospective recording of seizure frequency and type in a patient diary. Patients continue their stable background antiseizure medication regimen.
- Randomization: Eligible patients are randomized in a 1:1 ratio to receive either the investigational drug or a matching placebo.
- Double-Blind Treatment Phase (e.g., 16 weeks):
- Titration Period (e.g., 4 weeks): The investigational drug or placebo is gradually titrated to a target maintenance dose.
- Maintenance Period (e.g., 12 weeks): Patients continue on the stable target dose of the investigational drug or placebo, in addition to their background medications.
- Follow-up Phase: This may involve a tapering period to discontinue the study drug or an open-label extension where all participants may receive the active drug.
5. Efficacy Assessments:
- Primary Efficacy Endpoint:
- Median percent reduction in seizure frequency from baseline over the entire treatment period.
- Or, the proportion of patients with a 50% or greater reduction in seizure frequency (responder rate).
- Secondary Efficacy Endpoints:
- Proportion of patients achieving seizure freedom.
- Change in seizure-free days.
6. Safety Assessments:
- Monitoring and recording of all adverse events.
- Physical and neurological examinations.
- Vital signs.
- Electrocardiograms (ECGs).
- Clinical laboratory tests (hematology, clinical chemistry, urinalysis).
- Plasma drug concentrations of the investigational and concomitant antiseizure medications.
7. Statistical Analysis: The primary efficacy analysis is typically performed on the intent-to-treat (ITT) population, including all randomized patients who received at least one dose of the study medication. Appropriate statistical tests (e.g., non-parametric tests for seizure frequency) are used to compare the treatment group to the placebo group.
Conclusion
Mephenytoin is a hydantoin anticonvulsant with a mechanism of action centered on the modulation of voltage-gated sodium channels. While historical accounts suggest its efficacy in controlling partial and tonic-clonic seizures, the lack of modern, robust, and direct comparative clinical trials makes a definitive statement on its comparative efficacy challenging. The available data on adverse effects, particularly the risk of serious hematological events, has led to its diminished role in current clinical practice. For researchers and drug development professionals, the story of Mephenytoin underscores the evolution of drug development standards, emphasizing the need for rigorous, comparative clinical data to establish a clear risk-benefit profile for any new therapeutic agent. Future research on novel antiseizure medications will continue to build on the lessons learned from earlier compounds, with a focus on improved efficacy and, critically, enhanced safety and tolerability.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phenytoin: 80 years young, from epilepsy to breast cancer, a remarkable molecule with multiple modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epilepsyontario.org [epilepsyontario.org]
- 5. acpjournals.org [acpjournals.org]
- 6. Clinical pharmacology of mephenytoin and ethotoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mephenytoin: a reappraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Risk factors of early adverse drug reactions with phenytoin: A prospective inpatient cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbamazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Association of antiseizure medications and adverse cardiovascular events: a global health federated network analysis | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
- 12. neurology.org [neurology.org]
- 13. Short-Term Side Effects of Low Dose Valproate Monotherapy in Epileptic Children: A Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Valproate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 16. Valproate: life-saving, life-changing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Primidone [bionity.com]
- 18. The comparative efficacy of antiepileptic drugs for partial and tonic-clonic seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Pharmacology and Clinical Efficacy of Antiseizure Medications: From Bromide Salts to Cenobamate and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Comparison of carbamazepine, phenobarbital, phenytoin, and primidone in partial and secondarily generalized tonic-clonic seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. neurology.org [neurology.org]
- 22. Time to event clinical trial designs: existing evidence and remaining concerns - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. From clinical trials of antiepileptic drugs to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Novel study design to assess the efficacy and tolerability of antiseizure medications for focal‐onset seizures in infants and young children: A consensus document from the regulatory task force and the pediatric commission of the International League against Epilepsy (ILAE), in collaboration with the Pediatric Epilepsy Research Consortium (PERC) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Mephenytoin-d5: A Guide for Laboratory Professionals
Mephenytoin-d5, a deuterated form of the anticonvulsant Mephenytoin, requires careful handling and disposal due to its potential health and environmental hazards. As a compound harmful if swallowed, a suspected carcinogen, and a substance that may damage fertility or the unborn child, adherence to strict disposal protocols is paramount to ensure the safety of laboratory personnel and the protection of the environment. Furthermore, Mephenytoin is classified as very toxic to aquatic life with long-lasting effects, underscoring the need to prevent its release into sewer systems or waterways.[1]
This guide provides a comprehensive overview of the proper disposal procedures for this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE). This includes chemical-impermeable gloves, protective clothing, eye protection, and face protection. Ensure adequate ventilation in the handling area to avoid inhalation of any dust or vapors.[2] In case of a spill, prevent further leakage if it is safe to do so. Collect the spilled material using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal.[2]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal service.
-
Segregation and Labeling:
-
Isolate this compound waste from other laboratory waste streams.
-
Clearly label the waste container with the chemical name ("this compound"), relevant hazard symbols (e.g., toxic, environmentally hazardous), and the date of accumulation.
-
-
Containerization:
-
Use a dedicated, leak-proof, and sealable container for collecting this compound waste.
-
Keep the container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
-
-
Engage a Licensed Waste Disposal Contractor:
-
Contact a certified hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's hazards and handling requirements.
-
-
Documentation:
-
Maintain a detailed record of the amount of this compound waste generated and disposed of, in accordance with local and institutional regulations.
-
Alternative Disposal Considerations
In circumstances where a licensed chemical destruction plant is accessible, controlled incineration with flue gas scrubbing is a viable disposal method.[2] It is critical to ensure that this process is conducted in a facility equipped to handle such chemical waste and is in compliance with all environmental regulations.
Under no circumstances should this compound be discharged into the sewer system or disposed of in regular trash. [2]
Disposal of Contaminated Materials
-
Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent.[2] The rinsate should be collected and treated as hazardous waste. After thorough cleaning, the container can be punctured to prevent reuse and then disposed of in a sanitary landfill or recycled, depending on local regulations.[2]
-
Personal Protective Equipment (PPE): Used gloves, lab coats, and other contaminated PPE should be collected in a designated, labeled bag and disposed of as hazardous waste through a licensed contractor.
Summary of Disposal Options
| Disposal Method | Suitability for this compound | Key Considerations |
| Licensed Chemical Waste Disposal | Highly Recommended | Ensures compliance with regulations and safe handling by trained professionals. |
| Controlled Incineration | Acceptable | Must be performed in a licensed facility with flue gas scrubbing to prevent environmental contamination.[2] |
| Sewer System Discharge | Prohibited | Mephenytoin is very toxic to aquatic life.[1][2] |
| Landfill (Untreated) | Prohibited | Poses a risk of environmental contamination. |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe and compliant disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Mephenytoin-d5
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Mephenytoin-d5, including operational and disposal plans.
Hazard Identification and Classification
A summary of the key hazards associated with Mephenytoin is presented below. These should be considered applicable to this compound.
| Hazard Class | GHS Classification | Precautionary Statement Codes |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory System) | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[2][3]
| PPE Category | Specific Requirements |
| Eye and Face Protection | Chemical safety goggles or a face shield are required.[2][3] |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. Ensure skin is not exposed.[2][3] |
| Respiratory Protection | If working with the solid form where dust may be generated, use a NIOSH-approved respirator with a particulate filter.[4] Work in a well-ventilated area, preferably a chemical fume hood.[2] |
| Hand Protection | Chemically resistant gloves should be worn. Change gloves immediately if they become contaminated. |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]
-
Recommended long-term storage is at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Handling:
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid the formation of dust and aerosols.[4]
-
Use in a well-ventilated area, such as a chemical fume hood.[2]
-
Wash hands thoroughly after handling.[2]
-
Do not eat, drink, or smoke in the laboratory.[2]
First-Aid Measures
In case of exposure, immediate action is necessary.
| Exposure Route | First-Aid Procedure |
| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[4] |
| In Case of Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][4] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][3][4] |
| If Swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4] |
Spill and Disposal Plan
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate personal protective equipment (see above).
-
For solid spills, carefully sweep or scoop up the material and place it in a designated, labeled waste container. Avoid generating dust.
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable decontaminating solution.
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
Follow all federal, state, and local regulations for chemical waste disposal.
-
Do not dispose of down the drain or with general laboratory trash.
Safe Handling Workflow
The following diagram illustrates the standard workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
